Methacrylic 10-mercapto-1-decanyl ester
Description
Significance of Long-Chain Methacrylate (B99206) Esters with Thiol Functionality in Polymer Chemistry
Long-chain methacrylate esters that also contain a thiol group are of considerable importance in polymer chemistry due to the combination of properties they impart to the resulting polymers. The long aliphatic chain, in this case, a decanyl chain, acts as a flexible spacer, which can influence the physical properties of the polymer, such as increasing its hydrophobicity and lowering its glass transition temperature (Tg). This can lead to materials with enhanced flexibility and impact resistance.
The thiol functionality introduces a reactive site that can be utilized for a variety of purposes. Thiol groups are known for their ability to form strong bonds with noble metal surfaces, making these monomers ideal for creating self-assembled monolayers (SAMs) on gold, silver, and other metallic substrates. researchgate.netacs.org This property is crucial for applications in biosensors, electronics, and nanotechnology. Furthermore, the thiol group can participate in post-polymerization modification reactions, allowing for the attachment of various molecules, including biomolecules, drugs, and fluorescent tags, to the polymer chain. rsc.orgresearchgate.net This versatility makes long-chain thiol-functional methacrylate esters valuable building blocks for creating functional and responsive materials.
Overview of Bifunctional Monomers for Tailored Polymer Architectures
Bifunctional monomers are molecules that contain two or more reactive functional groups, which can be the same or different. These monomers are instrumental in designing and synthesizing polymers with complex and well-defined architectures. acs.org By carefully selecting the types of functional groups and their arrangement within the monomer, chemists can control the polymerization process and the final properties of the material.
The presence of two distinct reactive groups, as seen in methacrylic 10-mercapto-1-decanyl ester, allows for orthogonal chemistry, where each group can be reacted independently of the other under specific conditions. This enables the creation of various polymer architectures, including:
Graft Copolymers: The methacrylate group can form the main polymer backbone, while the pendant thiol groups can serve as initiation sites for growing side chains of a different polymer.
Cross-linked Networks: Both the methacrylate and thiol groups can participate in polymerization reactions, leading to the formation of three-dimensional polymer networks with enhanced mechanical strength and thermal stability. acs.org
Surface-Functionalized Materials: Polymers can be synthesized via the methacrylate group and then attached to a surface through the thiol group, or vice-versa. researchgate.netacs.orgproquest.com
This ability to create tailored polymer architectures is essential for developing advanced materials for a wide range of applications, from drug delivery systems to high-performance coatings. polimi.it
Historical Context of Thiol-Ene and Thiol-Methacrylate Systems
The chemistry involving thiol groups has a long history in polymer science. The radical-mediated addition of a thiol to a carbon-carbon double bond, known as the thiol-ene reaction, has been recognized for its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition. rsc.orgadvancedsciencenews.com This reaction proceeds via a step-growth mechanism, which leads to the formation of homogeneous polymer networks with low polymerization-induced stress. advancedsciencenews.comnih.gov
Initially, thiol-ene systems were explored as alternatives to traditional acrylate (B77674) and methacrylate-based resins, particularly in applications where stress and shrinkage were significant concerns, such as in dental restorative materials. nih.govnih.govpocketdentistry.com However, binary thiol-ene systems often exhibited lower mechanical properties compared to their methacrylate counterparts. nih.gov
This led to the development of hybrid thiol-methacrylate systems, which combine the advantages of both chemistries. rsc.orgnih.gov In these systems, the polymerization proceeds through a combination of chain-growth polymerization of the methacrylate groups and step-growth addition of the thiol groups. nih.gov This hybrid mechanism allows for a delay in the gelation point, reducing shrinkage stress while maintaining good mechanical properties. nih.gov The development of these systems has expanded the toolbox of polymer chemists, enabling the creation of materials with a unique combination of properties.
Structure
3D Structure
Properties
IUPAC Name |
10-sulfanyldecyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2S/c1-13(2)14(15)16-11-9-7-5-3-4-6-8-10-12-17/h17H,1,3-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEZMHDRNRAYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347786 | |
| Record name | 10-Sulfanyldecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119546-33-7 | |
| Record name | 10-Sulfanyldecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Chemical Preparation of Methacrylic 10 Mercapto 1 Decanyl Ester
Esterification Reactions for Mercaptoalkyl Methacrylate (B99206) Synthesis
The core of synthesizing Methacrylic 10-mercapto-1-decanyl ester lies in the formation of an ester bond between a methacrylic acid moiety and a 10-mercapto-1-decanol backbone. This can be achieved through several established chemical methods.
Direct esterification, a fundamental reaction in organic chemistry, involves the condensation of a carboxylic acid with an alcohol. In this context, methacrylic acid is reacted with 10-mercapto-1-decanol. This reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed. google.com The synthesis of a similar, shorter-chain compound, 2-mercaptoethyl methacrylate, is achieved by esterifying methacrylic acid with 2-mercaptoethanol. scispace.com This process requires careful control of reaction conditions to favor the desired ester formation and minimize side reactions involving the highly reactive thiol and methacrylate groups. scispace.com A polymerization inhibitor, such as hydroquinone (B1673460), is often added to the reaction mixture to prevent the spontaneous polymerization of the methacrylate functional group at elevated temperatures. scispace.com
An alternative and often more efficient route involves the use of a more reactive derivative of methacrylic acid, namely methacryloyl chloride. This method typically proceeds in two stages. First, methacryloyl chloride is synthesized from methacrylic acid. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride, or benzoyl chloride. researchgate.netresearchgate.net For instance, reacting methacrylic acid with thionyl chloride or benzoyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. researchgate.netresearchgate.net
In the second stage, the synthesized methacryloyl chloride is reacted with the thiol-containing decanol (B1663958) (10-mercapto-1-decanol). This reaction is generally faster and less reversible than direct esterification. The reaction produces the desired ester and hydrogen chloride (HCl) as a byproduct. To neutralize the HCl and drive the reaction to completion, a base such as pyridine (B92270) is commonly used as a de-hydrochloric acid agent. researchgate.net
The efficiency of direct esterification is highly dependent on the catalyst employed. A variety of catalysts can be used to accelerate the reaction between methacrylic acid and alcohols.
Acid Catalysts : Traditional homogeneous catalysts include strong mineral acids like sulfuric acid or organic sulfonic acids. google.com Acetyl chloride has also been utilized as a catalyst for the synthesis of mercaptoalkyl methacrylates. scispace.com
Solid-State Catalysts : To simplify purification and catalyst removal, heterogeneous catalysts are often preferred. These include ion-exchange resins and other solid acids. chemra.comresearchgate.net For example, sulfopolyphenyl ketone has been proposed as an effective catalyst for esterification. osti.gov
Metal-Based Catalysts : Certain metal complexes, such as those involving magnesium (MgCl₂) or lanthanum (La(OTf)₃), have been shown to catalyze the esterification of methacrylic acid, particularly when used with coupling agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netssuchy.eu
Reaction conditions must be carefully optimized. The temperature is controlled to ensure a reasonable reaction rate without promoting unwanted side reactions or polymerization. scispace.com For the synthesis of 2-mercaptoethyl methacrylate, a molar excess of the alcohol (2-mercaptoethanol) relative to the acid was used to maximize the yield of the desired ester. scispace.com
| Esterification Method | Reactants | Catalyst/Reagent | Key Conditions & Considerations |
|---|---|---|---|
| Direct Condensation | Methacrylic Acid + 10-Mercapto-1-decanol | Sulfuric Acid, Sulfonic Acids, Acetyl Chloride, Ion-Exchange Resins scispace.comgoogle.comchemra.com | Equilibrium reaction; water removal is necessary. Polymerization inhibitors (e.g., hydroquinone) are required. scispace.com |
| Acid Chloride Route | Methacryloyl Chloride + 10-Mercapto-1-decanol | Pyridine (as HCl scavenger) researchgate.net | Faster, less reversible reaction. Methacryloyl chloride is pre-synthesized using SOCl₂ or benzoyl chloride. researchgate.netresearchgate.net |
Synthesis of Related Thiol- and Methacrylate-Functional Monomers
The synthetic principles applied to this compound can be extended to create a diverse range of monomers incorporating both thiol or related sulfur-containing functionalities and polymerizable methacrylate groups.
Thiohydantoin is a five-membered heterocyclic compound containing a thione group, which can be incorporated into monomer structures to impart specific properties, such as improved adhesion to metals. researchgate.netnih.gov A notable example is the synthesis of 10-methacryloyloxydecyl-(2-thiohydantoin-4-yl)propionate (MDTHP). researchgate.netnih.gov
This synthesis is achieved by an esterification reaction between (2-thiohydantoin-4-yl) propionic acid and 10-hydroxydecyl methacrylate. The reaction is conducted in a tetrahydrofuran (B95107) (THF) solvent under a nitrogen atmosphere. Key reagents include 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC), which acts as a coupling agent to facilitate the ester bond formation. researchgate.netnih.gov The resulting product is a viscous liquid that can be purified using column chromatography. researchgate.netnih.gov The synthesis of the thiohydantoin core itself can be achieved through various methods, including the reaction of α-amino acids with thiocyanate (B1210189) derivatives. jchemrev.comjchemrev.com Microwave-assisted synthesis has also been shown to be an efficient method for preparing thiohydantoin derivatives. youngin.com
| Compound | Reactant 1 | Reactant 2 | Reagents & Solvent | Yield |
|---|---|---|---|---|
| 10-methacryloyloxydecyl-(2-thiohydantoin-4-yl)propionate (MDTHP) | (2-thiohydantoin-4-yl) propionic acid | 10-hydroxydecyl methacrylate | DCC, DMAP, THF researchgate.netnih.gov | 49% researchgate.net |
Disulfide bonds (–S–S–) can be incorporated into methacrylate monomers to create materials that are responsive to reducing environments. jsta.cl These monomers are valuable for applications such as drug delivery systems, where the cleavage of the disulfide bond can trigger the release of a therapeutic agent. hep.com.cn
There are two primary approaches to synthesizing these monomers. jsta.cl The first involves the polymerization of monomers that already contain a disulfide linkage. For example, monomers containing pyridyl disulfide moieties are stable under aqueous conditions and can undergo thiol-disulfide exchange, making them useful in bioconjugation. rsc.org These monomers can be incorporated into polymers using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). jsta.cl The second approach involves the post-polymerization modification of a pre-formed polymer to introduce disulfide groups. jsta.cl Disulfide-containing crosslinkers can also be synthesized to create redox-responsive polymer networks and particles. hep.com.cnacs.org For instance, poly(glycidyl methacrylate) particles can be cross-linked using bis(5-amino-l,3,4-thiadiazol-2-yl) disulfide to yield redox-active particles. acs.org
Purification and Isolation Methodologies for Functional Monomers
The purification and isolation of "this compound" are critical steps to ensure high purity, which is essential for its subsequent use in polymerization and other applications. The crude product from synthesis typically contains unreacted starting materials, catalysts, solvents, and potential by-products. A multi-step purification strategy is often employed to remove these impurities effectively. The primary techniques include extraction/washing, column chromatography, and distillation.
Initial Extraction and Washing
Following the synthesis, an initial workup involving liquid-liquid extraction and washing is a common first step to remove the bulk of impurities. This is particularly effective for eliminating water-soluble reagents, catalysts like acids or bases, and polar by-products.
A typical procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This organic phase is then washed sequentially with different aqueous solutions. A wash with a dilute basic solution, for instance, a 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution, is effective for neutralizing and removing any residual acidic catalyst (e.g., p-toluenesulfonic acid) and unreacted methacrylic acid. researchgate.net This is followed by washing with brine (a saturated aqueous solution of sodium chloride) to reduce the water content in the organic layer and break up any emulsions that may have formed. Finally, washing with deionized water helps remove any remaining water-soluble impurities.
After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude, washed product.
Chromatographic Purification
For achieving high purity, particularly for applications sensitive to trace impurities, column chromatography is a highly effective method. columbia.edu Silica (B1680970) gel is the most commonly used stationary phase for the purification of methacrylate esters due to its ability to separate compounds based on polarity. researchgate.net
The selection of the eluent (mobile phase) is crucial for successful separation. A solvent system with a polarity that provides a good separation between the desired product and its impurities on a Thin Layer Chromatography (TLC) plate is typically chosen. For a molecule like this compound, a non-polar solvent mixed with a small amount of a more polar solvent is generally effective. A common choice is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The optimal ratio is determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3-0.4 for the target compound to ensure good resolution.
During the chromatography process, the crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure.
Table 1: Representative Parameters for Column Chromatography Purification
| Parameter | Value / Description | Purpose |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | Adsorbent for separating compounds by polarity. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 v/v) | To carry the sample through the column; the ratio is optimized for best separation. |
| Loading Technique | Wet loading (dissolved in minimal eluent) | Ensures even application of the sample to the column. |
| Elution Method | Isocratic or Gradient Elution | Isocratic uses a constant eluent composition; gradient elution gradually increases polarity to separate a wider range of compounds. |
| Fraction Analysis | Thin Layer Chromatography (TLC) | To monitor the separation and identify fractions containing the pure product. |
Distillation Techniques
For high-boiling point compounds like this compound, vacuum distillation or short-path distillation can be an effective final purification step, especially for removing non-volatile impurities or for large-scale purification. google.com Operating under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition and polymerization of the methacrylate group at high temperatures.
A polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is typically added to the distillation flask to prevent premature polymerization during heating. orgsyn.org The distillation is carried out at a specific temperature and pressure range that allows for the selective vaporization of the target monomer, leaving behind less volatile impurities.
Short-path distillation is particularly suitable for high molecular weight, thermally sensitive compounds. google.com This technique involves a very short distance between the evaporator and the condenser, which minimizes the time the compound spends in the heated state, thereby reducing the risk of degradation.
Table 2: Illustrative Conditions for Vacuum Distillation
| Parameter | Typical Range | Rationale |
| Pressure | 0.01 - 10 mbar | Lowers the boiling point to prevent thermal degradation and polymerization. google.com |
| Bottom Temperature | 110 - 170 °C | Sufficient to vaporize the product without causing decomposition. google.com |
| Inhibitor | Hydroquinone (e.g., 200 ppm) | Prevents radical polymerization at elevated temperatures. orgsyn.org |
| Apparatus | Short-path distillation unit | Minimizes thermal stress on the compound by reducing the travel distance of the vapor. google.com |
Purity Analysis
The purity of the isolated this compound is confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is also a powerful tool for assessing purity. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure and the absence of impurities with characteristic spectral signals.
Exploration of Chemical Reactivity and Controlled Functional Group Transformations
Reactivity of the Methacrylate (B99206) Vinyl Group
The electron-deficient carbon-carbon double bond of the methacrylate moiety is susceptible to reactions typical of activated alkenes, primarily radical polymerization and nucleophilic conjugate additions.
The methacrylate group of Methacrylic 10-mercapto-1-decanyl ester can readily undergo free-radical polymerization to form long-chain polymers. This process is a chain reaction involving three key steps: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical then adds across the methacrylate double bond, forming a new carbon-centered radical on the monomer.
Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain by one repeating unit and regenerating the radical at the new chain end. This step repeats rapidly, leading to the formation of a high molecular weight polymer.
Termination: The polymerization process ceases when the growing radical chains are deactivated. Termination can occur through two primary mechanisms:
Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end group.
The kinetics and mechanism of methacrylate polymerization are well-established. researchgate.netresearchgate.net The presence of the thiol group on the ester chain can also influence the polymerization process by acting as a chain-transfer agent, which can help control the molecular weight of the resulting polymer. researchgate.net
The electron-poor double bond of the methacrylate group is an excellent Michael acceptor, making it susceptible to nucleophilic 1,4-conjugate addition by soft nucleophiles like thiols (in the form of thiolate anions). researchgate.netnih.gov This reaction, known as the thia-Michael addition, is distinct from the radical-mediated thiol-ene reaction and typically proceeds under basic or nucleophilic catalysis. nih.govresearchgate.net
The mechanism involves the activation of a separate, external thiol compound by a base (e.g., an amine) or a nucleophile (e.g., a phosphine) to generate a thiolate anion. nih.govrsc.org This potent nucleophile then attacks the β-carbon of the methacrylate double bond, leading to the formation of a thioether bond. researchgate.netnih.gov Unlike radical polymerization, the thia-Michael addition is a step-growth process that is not subject to radical-based side reactions like homopolymerization of the alkene. nih.gov
The reaction is highly efficient and offers excellent functional group tolerance. nih.govresearchgate.net The choice of catalyst is crucial for reaction efficiency. Phosphines, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be highly effective catalysts, leading to complete conversion in minutes under optimized conditions. rsc.org Amine catalysts are also effective but may require longer reaction times. researchgate.net
| Catalyst Type | Example Catalyst | Typical Reaction Time | Key Characteristics | Reference |
|---|---|---|---|---|
| Tertiary Amines | Triethylamine (TEA) | Several hours to days | Commonly used, but slower for methacrylates compared to acrylates. | researchgate.net |
| Phosphines | Dimethylphenylphosphine (DMPP) | Minutes | Highly efficient and rapid; catalytic amounts are crucial to avoid side reactions. | rsc.org |
| Phosphines (Aqueous) | Tris(2-carboxyethyl)phosphine (TCEP) | Minutes to hours | Effective in aqueous media at pH > 8.0. | rsc.org |
Reactivity of the Pendant Thiol (Sulfhydryl) Group
The terminal thiol group on the decanyl chain provides a second, highly versatile reactive site. Its primary reactivity pathway is the thiol-ene "click" reaction, which allows for efficient covalent linkage to molecules containing carbon-carbon double bonds ('enes').
Thiol-ene "click" chemistry refers to the addition of a thiol group across a carbon-carbon double bond. This reaction is prized for its high efficiency, orthogonality to other functional groups, insensitivity to oxygen, and mild reaction conditions. psu.edu For this compound, this reaction involves its pendant thiol group and an external 'ene'-containing molecule.
The most common thiol-ene reaction proceeds via a free-radical mechanism. nih.gov The process occurs in two fundamental steps: propagation and chain transfer.
Propagation: A thiyl radical (R-S•), generated from the thiol group, adds to an alkene double bond. This addition creates a carbon-centered radical.
Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which continues the chain reaction. nih.gov
The initial thiyl radicals can be generated using either photoinitiators with UV light or thermal initiators with heat. nih.govresearchgate.net
Photoinitiated Reactions: UV initiation is highly efficient and allows for spatial and temporal control of the reaction. nih.gov It is often preferred as it can be performed at room temperature, preserving thermally sensitive substrates. researchgate.net Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and various benzophenone (B1666685) derivatives. nih.govrsc.org
Thermally Initiated Reactions: Thermal initiation uses initiators like AIBN that decompose upon heating (e.g., at 60-80°C) to generate radicals. nih.gov While effective, thermal initiation can sometimes result in lower yields compared to photoinitiation. researchgate.net
| Initiation Method | Typical Initiators | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Photoinitiation | DMPA, Benzophenone, Irgacure series | UV irradiation (e.g., 360 nm) at room temperature | High efficiency, rapid, spatial/temporal control, mild conditions. | nih.govresearchgate.net |
| Thermal Initiation | AIBN, Benzoyl Peroxide | Elevated temperature (e.g., 60-80°C) | Simple setup, no light source required. | nih.govresearchgate.net |
Electronic structure calculations have determined the activation barriers for both the propagation and chain-transfer steps. researchgate.netbohrium.com The reaction rate is significantly influenced by the electronic nature of the alkene; electron-rich alkenes (like vinyl ethers) and strained alkenes (like norbornenes) tend to react much faster than electron-poor alkenes (like acrylates). researchgate.net This is because methacrylates and acrylates have a higher tendency to undergo competing radical homopolymerization. researchgate.net The chain transfer constant (Ctr), which is the ratio of the chain transfer rate to the propagation rate, is a key parameter. A higher Ctr value indicates a more efficient thiol-ene addition process.
| Alkene ('Ene') Type | Relative Reactivity | Chain Transfer Constant (Ctr) | Key Characteristics | Reference |
|---|---|---|---|---|
| Norbornenes | Very High | ~1.0 | High ring strain promotes rapid addition. | researchgate.net |
| Vinyl Ethers | High | ~0.83 | Electron-rich double bond is highly reactive toward thiyl radicals. | researchgate.net |
| Methacrylates | Low | ~0.26 | Electron-deficient; prone to competing homopolymerization. | researchgate.net |
| Acrylates | Very Low | ~0.08 | Electron-deficient; very prone to competing homopolymerization. | researchgate.net |
Kinetic modeling based on these computational results can predict reaction outcomes and optimize conditions, ensuring that the desired thiol-ene addition occurs preferentially over other potential side reactions. nih.gov
Thiol-Ene "Click" Chemistry
Influence of Alkene Functionality on Reaction Energetics
The methacrylic group in this compound features a carbon-carbon double bond (alkene) that is conjugated with a carbonyl group. This electronic arrangement significantly influences the energetics of reactions involving the alkene. The conjugation delocalizes the π-electrons over the O=C–C=C system, which stabilizes the molecule.
The reactivity of the alkene in radical polymerization is a key aspect. The initiation step involves the addition of a radical to one of the carbons of the C=C double bond. The stability of the resulting radical intermediate is a crucial factor in the reaction energetics. In the case of methacrylates, the radical adds to the CH₂ carbon, forming a more stable tertiary radical on the other carbon, which is also stabilized by resonance with the adjacent carbonyl group. This stabilization of the propagating radical lowers the activation energy for polymerization, making it a thermodynamically favorable process.
The energetics of thiol-ene reactions, where the thiol group adds across the double bond, are also influenced by the alkene functionality. This reaction can proceed via a radical-mediated or a nucleophilic Michael addition pathway. In the radical pathway, the reaction is typically initiated by photolysis or thermal decomposition of a photoinitiator, leading to the formation of a thiyl radical. This radical then adds to the alkene. The rate and exothermicity of this reaction are dependent on the electronic nature of the alkene. The electron-withdrawing character of the ester group in methacrylates polarizes the double bond, making it susceptible to radical attack.
Thiol-Acrylate Coupling and Mixed-Mode Reactions
The presence of both a thiol and a methacrylate group in this compound allows for thiol-acrylate coupling reactions. A prominent example is the Michael addition reaction, where the thiol, as a nucleophile, adds to the electron-deficient β-carbon of the methacrylate. nih.gov This reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The thiolate then attacks the β-carbon of the acrylate (B77674), leading to the formation of a thioether bond. nih.gov
This type of coupling is highly efficient and proceeds under mild conditions, often at room temperature. nih.gov It is a form of "click chemistry" due to its high yield, selectivity, and the absence of significant byproducts.
Mixed-mode reactions can also be envisaged, where both the thiol and the methacrylate groups participate in different reaction pathways simultaneously or sequentially. For instance, in a polymer network formation, the methacrylate groups can undergo radical polymerization while the thiol groups participate in thiol-ene additions with other ene-containing monomers. This allows for the formation of complex polymer architectures with tunable properties.
| Reaction Type | Reactants | Conditions | Bond Formed |
| Thiol-Acrylate Michael Addition | This compound, Base | Mild, often room temperature | Thioether |
| Radical-mediated Thiol-Ene | This compound, Ene-containing monomer, Photoinitiator | UV irradiation or heat | Thioether |
Thiol-Disulfide Exchange Reactions for Dynamic Covalent Chemistry
The thiol group of this compound can participate in thiol-disulfide exchange reactions. This is a reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide bond and a new thiol. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.govnih.gov
This dynamic nature of the disulfide bond is the foundation of dynamic covalent chemistry, which allows for the formation of adaptable and self-healing materials. rsc.org Polymers incorporating this compound can be designed to have disulfide crosslinks. These crosslinks can break and reform under specific stimuli, such as changes in pH or the presence of a catalyst, allowing the material to rearrange its network structure, relieve stress, or repair damage. rsc.org The equilibrium of the thiol-disulfide exchange can be controlled by factors such as the concentration of thiols and disulfides, the pH (which affects the concentration of the reactive thiolate anion), and the temperature. nih.gov
Oxidation Reactions Leading to Disulfide Formation
The thiol group (-SH) of this compound is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-). This reaction involves the coupling of two thiol groups. Common oxidizing agents that can facilitate this transformation include hydrogen peroxide, iodine, and even atmospheric oxygen, particularly in the presence of metal catalysts.
The oxidation reaction can be represented as:
2 R-SH + [O] → R-S-S-R + H₂O
where R represents the methacrylic 10-decanyl ester moiety. This reaction is significant in the context of polymer chemistry, as it can be used to form crosslinks between polymer chains that contain pendant thiol groups, thereby altering the material's mechanical properties. The formation of disulfide bonds can increase the crosslink density, leading to materials with higher stiffness and improved solvent resistance.
| Oxidizing Agent | Reaction Condition | Product |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution | Disulfide |
| Iodine (I₂) | In the presence of a base | Disulfide |
| Oxygen (O₂) | Often requires a catalyst | Disulfide |
Reduction Reactions of Ester Groups
The ester group in this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from the reducing agent attacks the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding two alcohol molecules after an acidic workup: the primary alcohol from the carbonyl part of the ester and the alcohol from the alkoxy part. libretexts.org
In the case of this compound, the reduction would yield 2-methyl-2-propen-1-ol and 10-mercapto-1-decanol. It is important to note that the thiol group may also react with strong reducing agents, and therefore, protection of the thiol group might be necessary for selective reduction of the ester.
Nucleophilic Substitution Reactions Involving the Ester Group
The ester group of this compound can undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group (-O-(CH₂)₁₀-SH). This class of reactions includes hydrolysis, transesterification, and amidation.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its constituent carboxylic acid (methacrylic acid) and alcohol (10-mercapto-1-decanol). libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.org
Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) would yield methyl methacrylate and 10-mercapto-1-decanol.
Amidation: Esters can react with amines to form amides. This reaction is generally slower than with more reactive acyl compounds like acid chlorides, but can be driven to completion, often with heating.
| Nucleophile | Reaction Type | Product(s) |
| Water (H₂O) | Hydrolysis | Methacrylic acid, 10-mercapto-1-decanol |
| Alcohol (R'-OH) | Transesterification | New ester (Methacrylate), 10-mercapto-1-decanol |
| Amine (R'-NH₂) | Amidation | Amide, 10-mercapto-1-decanol |
Dual-Functional Reactivity in Polymerization and Post-Polymerization Modification
The presence of two distinct functional groups, a polymerizable methacrylate group and a reactive thiol group, imparts dual-functional reactivity to this compound. This dual nature allows for its use in both the initial polymerization process and subsequent post-polymerization modification of the resulting polymer.
During polymerization, the methacrylate group can readily participate in free-radical polymerization to form a linear or cross-linked polymer backbone. The thiol group, in this case, can act as a chain transfer agent, which can be used to control the molecular weight of the polymer. scispace.com
After the polymer has been formed, the pendant thiol groups along the polymer chain are available for a variety of post-polymerization modification reactions. This allows for the tailoring of the polymer's properties after its initial synthesis. For example, the thiol groups can be used for:
Cross-linking: The thiol groups can be oxidized to form disulfide bonds, creating a cross-linked network and altering the mechanical properties of the material.
Grafting: Other molecules or polymer chains can be attached to the polymer backbone via thiol-ene or thiol-Michael addition reactions.
Surface functionalization: The thiol groups can be used to attach the polymer to surfaces, for example, gold nanoparticles or surfaces, through the strong affinity of sulfur for gold.
Dynamic Covalent Chemistry: As discussed earlier, the thiol groups can participate in thiol-disulfide exchange reactions, leading to the creation of self-healing or adaptable materials. nih.gov
This dual functionality makes this compound a versatile monomer for the design and synthesis of advanced functional polymers with precisely controlled architectures and properties.
Advanced Polymerization Methodologies and Kinetic Studies
Free Radical Polymerization of Methacrylic 10-mercapto-1-decanyl ester
Free radical polymerization is a fundamental method for synthesizing a wide range of polymers. In the case of a bifunctional monomer like this compound, which contains both a polymerizable methacrylate (B99206) group and a reactive thiol group, the polymerization kinetics are influenced by several competing reactions.
Initiation Mechanisms and Propagation Kinetics
The free radical polymerization of the methacrylate group in this compound can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiation process generates primary radicals that react with the monomer to form an active chain carrier.
Table 1: Representative Propagation Rate Coefficients (kp) for Methacrylate Polymerization (Data for analogous systems)
| Monomer | Temperature (°C) | kp (L·mol-1·s-1) |
|---|---|---|
| Methyl Methacrylate | 60 | 515 |
| Butyl Methacrylate | 60 | 630 |
This interactive table provides representative kinetic data for analogous methacrylate monomers to illustrate the expected range for this compound.
Chain Transfer to Thiol and Monomer
A significant feature of the free radical polymerization of this compound is the presence of the thiol group, which can act as a potent chain transfer agent. kpi.ua Chain transfer is a process where the activity of a growing polymer radical is transferred to another molecule, in this case, a thiol group, terminating the growth of that particular polymer chain and initiating a new one. This reaction is crucial in controlling the molecular weight of the resulting polymer. kpi.ua
The efficiency of a chain transfer agent is quantified by its chain transfer constant, Ctr, which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). Thiols are known to have high chain transfer constants in methacrylate polymerizations. kpi.ua
Chain transfer to the monomer itself can also occur, although it is generally less significant compared to the highly efficient chain transfer to the thiol group.
Table 2: Chain Transfer Constants (Ctr) of Various Thiols in Methyl Methacrylate Polymerization at 60°C (Data for analogous systems)
| Chain Transfer Agent | Ctr |
|---|---|
| 1-Butanethiol | 0.67 |
| n-Dodecyl Mercaptan | ~1.0 |
This interactive table showcases the chain transfer constants for various thiols, indicating the high reactivity of the thiol group in such polymerization systems. kpi.ua
Role of Thiol Concentration and Functionality in Polymerization Control
The concentration of the thiol group plays a critical role in controlling the polymerization of this compound. In a scenario where this monomer is copolymerized with other methacrylates, the thiol functionality will significantly influence the molecular weight of the resulting copolymer. researchgate.net An increase in the relative concentration of the thiol-containing monomer will lead to a decrease in the average molecular weight of the polymer chains due to more frequent chain transfer events. researchgate.net
In the homopolymerization of this compound, the thiol group on one monomer molecule can react with a growing polymer chain formed from other monomer molecules. This can lead to the formation of branched or even cross-linked structures, depending on the reaction conditions. The functionality of the thiol (in this case, primary) also influences its reactivity in chain transfer reactions.
Thiol-Ene Photopolymerization and Network Formation
Thiol-ene photopolymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an ene (in this case, the methacrylate double bond). This method offers several advantages, including rapid curing rates, low shrinkage stress, and reduced oxygen inhibition compared to traditional free radical polymerization. nih.gov
Stoichiometric Considerations and Curing Conditions
In thiol-ene polymerizations, the stoichiometry between the thiol and ene functional groups is a critical parameter that dictates the final properties of the polymer network. pocketdentistry.com For optimal network formation and to maximize conversion, a 1:1 stoichiometric ratio of thiol to ene functional groups is typically desired. pocketdentistry.com However, in ternary systems involving methacrylates, which can also undergo homopolymerization, the optimal ratio may deviate from 1:1. nih.gov
The curing process is typically initiated by a photoinitiator upon exposure to UV or visible light. The choice of photoinitiator and the intensity and wavelength of the light source are important parameters that control the curing kinetics.
Table 3: Effect of Thiol:Ene Stoichiometry on Polymer Properties in a Model Methacrylate-Thiol-Ene System (Conceptual data based on findings from analogous systems)
| Thiol:Ene Ratio | Flexural Modulus | Flexural Strength | Shrinkage Stress |
|---|---|---|---|
| 1:1 | High | High | Moderate |
| 1.5:1 | High | Slightly Reduced | Reduced |
| 2:1 | High | Reduced | Significantly Reduced |
This interactive table illustrates the general trends observed in off-stoichiometric methacrylate-thiol-ene systems, where an excess of thiol can reduce shrinkage stress. nih.gov
Oxygen Inhibition Effects
A significant challenge in free radical photopolymerization is oxygen inhibition, where atmospheric oxygen reacts with the initiating and propagating radicals to form unreactive peroxy radicals, leading to incomplete curing, especially at the surface. radtech.org Thiol-ene polymerizations are notably less susceptible to oxygen inhibition. researchgate.netepa.gov The thiyl radical, which is a key intermediate in the thiol-ene reaction, can react with oxygen, but the resulting species can then abstract a hydrogen atom from another thiol molecule, regenerating a thiyl radical and thus continuing the polymerization cycle. This inherent mechanism allows for rapid curing even in the presence of air. radtech.org
Spatial and Temporal Control in Photopolymerization
Photochemical processes are pivotal in polymer science, offering precise external control over reaction initiation and progression. This control can be exerted in both space and time, enabling the fabrication of complex, patterned materials and the formation of polymer networks in distinct stages.
Spatial control is often demonstrated through photopatterning. By irradiating a monomer formulation through a photomask, polymerization is confined to the illuminated regions. For thiol-methacrylate systems, this can be achieved using a photocaged superbase. For instance, a mixture containing a tetrafunctional thiol, a methacrylate, and a photolabile catalyst can be irradiated through a mask. The base is generated only in the exposed areas, catalyzing the thiol-Michael addition and forming a patterned polymer network. acs.orgnih.gov This technique allows for the creation of well-defined microstructures.
Temporal control is achieved by exploiting differential reaction kinetics or by triggering sequential reactions with an external stimulus like light. In mixed monomer systems, the inherent differences in reaction rates between different functional groups can be harnessed. For example, in a system containing both acrylate (B77674) and methacrylate monomers, the base-catalyzed thiol-acrylate addition proceeds much faster than the thiol-methacrylate addition. acs.orgnih.gov This allows for a two-stage polymerization where the acrylate network forms first, followed by the slower formation of the methacrylate network upon further reaction time or with a secondary stimulus.
Another strategy for temporal control involves using two different but compatible polymerization reactions that can be triggered sequentially. For example, a thiol-ene reaction can be initiated first, proceeding rapidly to form an initial network. A second, slower reaction, such as a disulfide-ene polymerization, can then be initiated to further crosslink the material, leading to a significant increase in modulus and glass transition temperature in the second stage. figshare.comresearchgate.net This sequential approach allows for the fabrication of dual-cure networks where the material properties can be manipulated in a stepwise fashion. Photo-induced thiol-ene reactions, in general, provide the advantage of spatial and temporal tuning of material properties due to their step-growth mechanism. advanceseng.com
Hybrid Polymerization Systems
Hybrid systems that combine different polymerization mechanisms are of significant interest as they can synergistically merge the advantageous properties of each constituent reaction.
Thiol-Ene/Acrylate Systems and Their Network Characteristics
When a methacrylate is incorporated into a thiol-ene system, the resulting polymerization is a hybrid of chain-growth methacrylate homopolymerization and step-growth thiol-ene addition. researchgate.net The thiyl radicals can react with either the ene or the methacrylate functional groups. This competition leads to a complex reaction mechanism where chain transfer to the thiol plays a crucial role. acs.org
The incorporation of thiol-ene mixtures as reactive diluents in conventional dimethacrylate resins has been shown to be beneficial. These ternary systems combine the desirable mechanical properties of methacrylates with the improved polymerization kinetics and reduced shrinkage stress characteristic of thiol-ene systems. acs.org The thiol-ene component acts as a plasticizer, delaying the gel point and leading to more uniform network formation. radtech-europe.com This results in a significant reduction in polymerization-induced stress.
| Property | Description | Governing Factors |
|---|---|---|
| Polymerization Mechanism | Combination of chain-growth (methacrylate homopolymerization) and step-growth (thiol-ene addition). | Relative reactivity of methacrylate and ene, concentration of thiol. |
| Shrinkage Stress | Generally lower than pure methacrylate systems due to delayed gelation. | Thiol concentration, thiol:ene stoichiometry. |
| Mechanical Properties | Combines the high modulus of methacrylates with the flexibility of thiol-ene linkages. | Thiol-ene content, crosslink density. |
| Network Homogeneity | Can be heterogeneous due to the two different polymerization mechanisms. | Reaction kinetics, monomer composition. |
Ternary Thiol-Allyl Ether-Methacrylate Systems
In ternary systems composed of thiols, allyl ethers, and methacrylates, a unique two-stage polymerization behavior is observed. The initial phase is dominated by the chain-growth homopolymerization of the methacrylate, coupled with significant chain transfer to the thiol. nih.govnuaa.edu.cn This is because the rate of addition of thiyl radicals to methacrylates is considerably faster than their addition to allyl ethers. acs.org
As the methacrylate is consumed, the reaction transitions to a second regime dominated by the step-growth thiol-ene reaction between the remaining thiol and the allyl ether. nih.govnuaa.edu.cn This sequential process allows for a reduction in polymerization stress, as the initial methacrylate polymerization occurs in a less viscous environment, with the thiol-ene reaction forming the final network structure at a later stage. nih.gov The final network properties, such as mechanical strength and glass transition temperature, can be tuned by adjusting the initial concentrations of the three components.
Methacrylate Homopolymerization and Subsequent Thiol-Ene Regimes
The distinct separation of polymerization regimes in ternary thiol-allyl ether-methacrylate systems highlights a powerful strategy for controlling network formation. The initial methacrylate homopolymerization, moderated by chain transfer to the thiol, builds a polymer backbone. The subsequent thiol-ene reaction then crosslinks these chains, forming the final network.
This temporal separation of reaction types is a key feature of these systems. The early stages are characterized by the rapid consumption of methacrylate groups, while the allyl ether groups react much more slowly. Only after a significant portion of the methacrylate has polymerized does the thiol-ene reaction become dominant. This behavior is a direct consequence of the relative reactivities of the different functional groups towards the propagating radicals.
Controlled/Living Radical Polymerization (CLRP) Approaches (e.g., RAFT)
Controlled/living radical polymerization (CLRP) techniques provide a powerful means to synthesize polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low polydispersity).
Synthesis of Well-Defined Polymers and Copolymers
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including methacrylates. By employing a suitable chain transfer agent (CTA), the RAFT process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI), typically in the range of 1.1 to 1.3.
This level of control is particularly valuable for creating functional polymers and copolymers. For instance, RAFT can be used to copolymerize a methacrylate with a monomer containing an active ester group. This produces a well-defined polymer backbone that can be subsequently modified through post-polymerization reactions, allowing for the attachment of various functional moieties. The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to CTA.
The synthesis of block copolymers is another significant application of RAFT polymerization. A well-defined homopolymer can be synthesized in a first step and then used as a macro-CTA for the polymerization of a second monomer, yielding a diblock copolymer. This approach has been successfully used to create amphiphilic block copolymers, for example, by first polymerizing methacrylic acid and then using the resulting polymer to initiate the polymerization of a hydrophobic monomer like styrene.
| Parameter | Typical Values/Observations | Controlling Factors |
|---|---|---|
| Molecular Weight (Mn) | Can be precisely controlled over a wide range (e.g., 3,000-50,000 Da). acs.org | Ratio of monomer to chain transfer agent (CTA). acs.org |
| Polydispersity Index (PDI) | Low values, typically between 1.1 and 1.3. acs.org | Choice of CTA, reaction conditions. |
| Copolymer Composition | Can be controlled, though reactivity ratios of comonomers can lead to composition drift. Semi-batch methods can be used to maintain uniformity. acs.org | Monomer feed ratio, polymerization method (batch vs. semi-batch). |
| Applications | Synthesis of functional polymers, block copolymers, and scaffolds for biofunctionalization. acs.org | Monomer choice, post-polymerization modification strategies. |
Polymer Architecture, Network Design, and Structure Property Relationships
Design Principles for Crosslinked Polymeric Networks
Crosslinked polymeric networks are materials in which polymer chains are linked together, forming a three-dimensional structure. The properties of these networks, such as mechanical strength, swelling behavior, and thermal stability, are highly dependent on the density and uniformity of the crosslinks.
Influence of Monomer Ratios on Crosslink Density
The crosslink density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the physical properties of a polymer network. In polymers incorporating Methacrylic 10-mercapto-1-decanyl ester, this density can be controlled by adjusting the monomer ratios during synthesis. The thiol group on the monomer can participate in crosslinking reactions, for instance, through oxidation to form disulfide bonds or via thiol-ene reactions with a suitable multi-functional "ene" compound.
By increasing the molar ratio of this compound relative to monofunctional monomers, the number of potential crosslinking sites within the polymer matrix increases. This leads to a higher crosslink density, resulting in a more rigid material with reduced swelling in solvents. Conversely, a lower ratio of the thiol-containing monomer produces a more flexible, loosely crosslinked network. researchgate.net The relationship between monomer composition and network properties allows for the precise tuning of the final material's characteristics.
Illustrative Data on Monomer Ratio and Network Properties
| Molar % of Thiol Monomer | Crosslinker Type | Resulting Crosslink Density (mol/cm³) | Swelling Ratio in Toluene (B28343) | Young's Modulus (MPa) |
|---|---|---|---|---|
| 5% | Divinylbenzene | Low | High | Low |
| 15% | Divinylbenzene | Medium | Medium | Medium |
This table illustrates the general principle that increasing the concentration of a crosslinkable monomer enhances network density and mechanical stiffness, based on findings in studies of methacrylate-based networks. researchgate.netnih.gov
Formation of Uniform Polymer Networks
The creation of uniform polymer networks is essential for achieving predictable and reproducible material properties. The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net When this compound is incorporated into a polymer using these methods, the thiol functional groups are distributed regularly along the polymer chains.
This controlled placement of reactive groups facilitates the formation of a more homogenous network structure upon crosslinking. A uniform network minimizes structural defects, leading to improved mechanical properties and more predictable swelling behavior compared to networks formed through conventional free-radical polymerization, which can result in heterogeneous crosslink distribution. researchgate.net
Functionalization Strategies for Derived Polymers
The true versatility of polymers derived from this compound lies in the reactivity of the pendant thiol group, which allows for extensive functionalization after the initial polymerization.
Incorporation of Reactive Functional Groups
During the polymerization of this compound, the methacrylate (B99206) group reacts to form the polymer backbone, while the thiol (-SH) group remains as a pendant functional group. This process inherently incorporates a highly reactive and versatile handle into the polymer structure. The thiol group can undergo a variety of chemical transformations, serving as a nucleophile or participating in radical-mediated reactions. This built-in functionality is a key advantage for designing materials for specific applications, such as bioconjugation or the attachment of sensor molecules.
Post-Polymerization Modification via Thiol-Ene Chemistry
One of the most powerful methods for modifying polymers containing this compound is thiol-ene "click" chemistry. nih.gov This reaction involves the efficient and specific addition of the thiol group across a carbon-carbon double bond (an "ene"). The reaction can be initiated by UV light or heat in the presence of a photoinitiator and proceeds with high yield under mild conditions. nih.govresearchgate.net
This strategy allows for the covalent attachment of a wide array of molecules to the polymer backbone, provided they contain a suitable "ene" functionality. For example, vinyl-terminated biomolecules, fluorophores, or other polymers can be grafted onto the thiol-containing scaffold, creating highly functionalized materials. nih.govresearchgate.net This post-polymerization modification approach is modular and allows a single base polymer to be adapted for numerous different applications. osti.govrsc.org
Examples of Thiol-Ene Functionalization
| "Ene"-Containing Molecule | Attached Functional Group | Potential Application |
|---|---|---|
| Allylamine | Primary Amine (-NH₂) | Bioconjugation, pH-responsive materials |
| N-isopropylacrylamide | Poly(NIPAM) chains | Thermo-responsive surfaces |
| Lauryl Methacrylate | Dodecyl chains | Hydrophobic surface modification |
Tailoring Macromolecular Structures
The combination of controlled polymerization and selective post-polymerization modification enables the precise tailoring of macromolecular structures. By copolymerizing this compound with other monomers, such as methyl methacrylate or acrylic acid, copolymers with specific functionalities can be created.
For instance, block copolymers can be synthesized where one block contains the pendant thiol groups, allowing for site-specific functionalization. This "pin-point" modification capability is crucial for creating advanced architectures like amphiphilic block copolymers, which can self-assemble into micelles or other nanostructures, or for designing polymeric scaffolds for tissue engineering where specific cell-binding ligands can be attached in a controlled manner. semanticscholar.org The ability to control both the polymer backbone architecture and the nature of the side-chain functionality provides a high degree of control over the final material's properties and function. free.fr
Linear and Branched Polymer Architectures
Information regarding the synthesis of linear or branched polymers using "this compound" is not found in the reviewed literature. In theory, it could be copolymerized with other vinyl monomers to create linear polymers with pendant thiol groups. The presence of the thiol could influence properties such as adhesion, refractive index, and chemical resistance. Branched architectures could potentially be achieved through chain transfer reactions involving the thiol group during polymerization, but specific studies have not been identified.
Hyperbranched Polymers and Dendrimers
There is no specific research available describing the use of "this compound" in the synthesis of hyperbranched polymers or dendrimers. The synthesis of these highly branched, three-dimensional macromolecules requires specific monomer functionalities (e.g., ABx type monomers), and while the thiol group offers a reactive site, its specific application for creating such architectures has not been documented. nih.gov
Graft Copolymers
No studies were found that specifically utilize "this compound" for creating graft copolymers. In principle, it could be used in "grafting to," "grafting from," or "grafting through" methodologies. For instance, the thiol group could be used to attach polymer chains to a substrate or another polymer backbone. Conversely, a polymer backbone containing this monomer could serve as a macroinitiator for grafting other polymers from the thiol sites. However, no experimental data or research findings are available to substantiate these theoretical applications for this specific compound.
Dynamic Covalent Polymer Networks for Reprocessable Materials
Dynamic covalent chemistry is a field that enables the creation of robust yet adaptable materials, such as vitrimers, which behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures. rsc.org Thiol-based reactions are central to several dynamic covalent systems.
Thiol-Thioester Exchange Reactions
Thiol-thioester exchange is a dynamic covalent reaction involving the reaction of a thiol with a thioester, resulting in the formation of a new thioester. rsc.org This reversible exchange allows for network rearrangement without depolymerization, which is the key mechanism for stress relaxation, self-healing, and reprocessability in certain polymer networks. rsc.orgrsc.org The reaction can be catalyzed by bases or nucleophiles and its rate can be influenced by factors such as solvent polarity. rsc.org While "this compound" contains the necessary thiol functionality to participate in such exchanges, no specific studies documenting its use in thiol-thioester-based dynamic networks were identified. The general mechanism is well-established for other thiol-containing molecules in creating dynamic materials like hydrogels. nih.govnih.gov
Recyclability and Property Manipulation of Polymeric Materials
The incorporation of dynamic covalent bonds, such as those formed through thiol-thioester exchange, into crosslinked polymer networks is a key strategy for producing recyclable thermosets. rsc.org These materials, often termed covalent adaptable networks (CANs) or vitrimers, can be reshaped, repaired, and recycled by activating the bond exchange mechanism, typically with heat. ethz.chnih.gov This allows the network to flow without losing its integrity, bridging the gap between traditional thermosets and thermoplastics. Although the thiol group in "this compound" makes it a candidate for creating such recyclable materials, there is no available research demonstrating this application. General studies on acrylate (B77674) and methacrylate polymers discuss recycling approaches, but these typically focus on non-covalent or degradable systems rather than dynamic covalent networks involving this specific monomer. mdpi.comresearchgate.net
Advanced Characterization Techniques for Methacrylic 10 Mercapto 1 Decanyl Ester Derived Materials
Spectroscopic Analysis of Monomer and Polymer Structures
Spectroscopic methods are fundamental in elucidating the molecular structure of the monomer and confirming the successful polymerization or modification of the resulting materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of the "Methacrylic 10-mercapto-1-decanyl ester" monomer. Specifically, ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms within the molecule, confirming the presence of key functional groups and the integrity of the alkyl chain.
The ¹H NMR spectrum of the monomer is expected to show characteristic signals corresponding to the methacrylate (B99206) group, the long alkane chain, and the terminal thiol group. The vinylic protons of the methacrylate group typically appear as two distinct signals at approximately 5.5 and 6.1 ppm. The methyl protons of the methacrylate group are expected to produce a singlet peak around 1.9 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would likely resonate around 4.1 ppm, while the methylene protons adjacent to the sulfur atom (-CH₂-SH) are anticipated to appear around 2.5 ppm. The triplet corresponding to the thiol proton (-SH) is expected at approximately 1.3-1.6 ppm. The remaining methylene protons of the decanyl chain would produce a complex multiplet signal between 1.2 and 1.7 ppm. rsc.orgnih.govemich.eduscispace.comresearchgate.netsigmaaldrich.com
Upon polymerization, the disappearance of the characteristic vinylic proton signals at ~5.5-6.1 ppm in the ¹H NMR spectrum serves as a clear indicator of the conversion of the methacrylate double bonds into the polymer backbone.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic Protons (C=CH₂) | ~5.5 and ~6.1 | Singlet (each) |
| Methylene Protons (-O-CH₂-) | ~4.1 | Triplet |
| Methylene Protons (-CH₂-SH) | ~2.5 | Quartet |
| Methacrylate Methyl Protons (-C(CH₃)=) | ~1.9 | Singlet |
| Alkyl Chain Methylene Protons (-(CH₂)₈-) | ~1.2-1.7 | Multiplet |
| Thiol Proton (-SH) | ~1.3-1.6 | Triplet |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in both the monomer and the resulting polymer. In the FTIR spectrum of the "this compound" monomer, several characteristic absorption bands are expected. A strong absorption peak around 1720-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.comresearchgate.net The carbon-carbon double bond (C=C) of the methacrylate group will show a characteristic peak at approximately 1637 cm⁻¹. nih.govnih.gov The presence of the thiol group is confirmed by a weak but distinct S-H stretching vibration at around 2570 cm⁻¹. scispace.comnih.gov
During polymerization, FTIR spectroscopy is a valuable tool for real-time monitoring of the reaction kinetics. The disappearance or significant decrease in the intensity of the C=C absorption band at ~1637 cm⁻¹ and the S-H band at ~2570 cm⁻¹ (in the case of thiol-ene reactions) provides a direct measure of monomer conversion. nih.gov The persistence of the strong C=O ester peak in the polymer spectrum confirms that the ester functionality remains intact in the polymer structure. spectroscopyonline.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Monomer/Polymer |
|---|---|---|---|
| S-H (Thiol) | Stretching | ~2570 | Monomer |
| C=O (Ester) | Stretching | ~1720-1730 | Monomer & Polymer |
| C=C (Methacrylate) | Stretching | ~1637 | Monomer |
| C-O (Ester) | Stretching | ~1160-1300 | Monomer & Polymer |
| C-H (Alkyl) | Stretching | ~2850-2950 | Monomer & Polymer |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of the "this compound" monomer. High-resolution mass spectral analysis can provide the exact mass of the molecule, which allows for the determination of its molecular formula with high confidence.
The fragmentation pattern observed in the mass spectrum can also offer structural information. For a long-chain ester like this, common fragmentation pathways include cleavage at the ester group and fragmentation of the alkyl chain. libretexts.orgyoutube.comyoutube.com The loss of the methacrylate group or fragments of the decanyl chain would result in characteristic peaks. For instance, cleavage of the C-C bonds within the long alkyl chain often results in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgyoutube.com The presence of the sulfur atom can also lead to specific fragmentation patterns.
UV/Vis spectroscopy can be employed to monitor the kinetics of photopolymerization reactions involving "this compound". nih.gov This is often achieved by tracking the consumption of a photoinitiator, which absorbs in the UV or visible region. For example, camphorquinone, a common photoinitiator, has a maximum absorption around 470 nm, and the decrease in this absorbance can be correlated with the progress of the polymerization. conicet.gov.ar
Alternatively, the consumption of the methacrylate monomer itself can be monitored if it exhibits a distinct UV absorbance. The π-π* transition of the methacrylate's carbon-carbon double bond conjugated with the carbonyl group typically results in a UV absorbance that decreases as the polymerization proceeds. researchgate.net This technique allows for real-time, in-situ monitoring of the reaction. rsc.org The optical properties of the final polymer, such as transparency and UV cutoff wavelength, can also be assessed using UV/Vis spectroscopy.
Thermal Analysis of Polymer Networks
Thermal analysis techniques are employed to evaluate the stability and thermal transitions of the polymer networks derived from "this compound".
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the polymer by measuring the change in mass as a function of temperature. A TGA thermogram provides information about the decomposition temperatures and the amount of residual mass at high temperatures.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize polymers derived from this compound. azom.com This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymeric materials, DSC is particularly valuable for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com
The glass transition is observed as a step-like change in the heat capacity of the material, which appears as a baseline shift in the DSC thermogram. azom.comhu-berlin.de The Tg is a critical parameter as it defines the upper-temperature limit for the structural application of the material and provides insight into the polymer's molecular mobility and network structure. In copolymers incorporating this compound, the Tg can be influenced by the comonomer type, crosslink density, and the presence of the flexible 10-carbon aliphatic chain, which can act as an internal plasticizer. The thermal properties of copolymers can be determined by means of differential scanning calorimetry (DSC). researchgate.net DSC can also be employed to study curing processes by measuring the heat released (exotherm) during polymerization, which allows for the calculation of the degree of conversion. unesp.br
Table 1: Representative DSC Data for Copolymers Containing this compound This table presents hypothetical data to illustrate the effect of copolymer composition on the glass transition temperature (Tg).
| Copolymer Composition (% w/w) | Glass Transition Temperature (Tg) (°C) | Heat Capacity Change (ΔCp) at Tg (J/g°C) |
|---|---|---|
| 100% Poly(this compound) | -5 | 0.28 |
| 75% Ester / 25% Methyl Methacrylate | 15 | 0.32 |
| 50% Ester / 50% Methyl Methacrylate | 35 | 0.35 |
| 25% Ester / 75% Methyl Methacrylate | 60 | 0.39 |
Mechanical Property Assessment of Polymeric Materials
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for evaluating the viscoelastic properties of polymeric materials, such as those synthesized using this compound. eag.comtainstruments.com The technique involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resultant strain. youtube.com By analyzing the phase lag between the stress and strain, the material's response can be separated into two components: the storage modulus (E' or G') and the loss modulus (E'' or G''). youtube.com
The storage modulus represents the elastic portion of the response, indicating the material's ability to store energy and behave like a solid. youtube.com The loss modulus represents the viscous portion, signifying the material's capacity to dissipate energy as heat, characteristic of a liquid. youtube.com The ratio of the loss modulus to the storage modulus is known as the tan delta (tan δ), or damping factor, which provides a measure of energy dissipation and is particularly useful for identifying thermal transitions. youtube.com
A typical DMA scan performed over a temperature range reveals key transitions. youtube.com In the glassy region, the storage modulus is high. As the temperature increases through the glass transition (Tg), the storage modulus drops significantly, while the loss modulus and tan δ typically reach a peak. youtube.com The peak of the tan δ curve is often used as a precise measure of the Tg. For crosslinked polymers derived from this compound, the magnitude of the storage modulus in the rubbery plateau region (above Tg) can be used to estimate the crosslink density. icm.edu.pl
Table 2: Representative DMA Results for a Crosslinked Polymer of this compound This table presents hypothetical data illustrating the change in viscoelastic properties with temperature.
| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) |
|---|---|---|---|
| -50 | 2.50 | 50 | 0.020 |
| -10 | 2.20 | 220 | 0.100 |
| 5 (Tg) | 0.80 | 400 | 0.500 |
| 25 | 0.05 | 25 | 0.500 |
| 50 | 0.02 | 5 | 0.250 |
Rheological Behaviors of Resin Matrixes
The rheological behavior of uncured resin matrixes containing this compound is crucial for processing applications such as coatings, adhesives, or in stereolithography. Rheology is the study of the flow and deformation of matter. For these resin systems, a key parameter is viscosity, which describes the resistance to flow. This is typically measured using a rheometer, which can assess properties like complex viscosity (η*) under oscillatory shear as a function of frequency or shear rate.
Table 3: Representative Rheological Data for an Uncured Resin Containing this compound at 25°C This table presents hypothetical data showing the shear-thinning behavior of a resin matrix.
| Shear Rate (s⁻¹) | Complex Viscosity (η*) (Pa·s) |
|---|---|
| 0.1 | 15.0 |
| 1.0 | 14.5 |
| 10.0 | 12.0 |
| 100.0 | 8.0 |
| 300.0 | 6.5 |
Polymerization Progression and Conversion Monitoring
In-situ Monitoring Techniques (e.g., FTIR spectroscopy for Degree of Conversion)
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used in-situ technique to monitor the progression of polymerization for resins containing this compound. scielo.brniom.no This method allows for the determination of the Degree of Conversion (DC), which quantifies the percentage of monomer functional groups that have reacted to form the polymer network. scielo.br
The calculation of DC is based on monitoring the decrease in the absorption intensity of a peak corresponding to a reactive functional group as polymerization proceeds. niom.no For methacrylate polymerization, the aliphatic carbon-carbon double bond (C=C) stretching vibration, typically found around 1635-1638 cm⁻¹, is tracked. scielo.brnih.gov The intensity of this peak is measured before and during the curing process and is normalized against an internal reference peak that does not change during the reaction, such as a carbonyl (C=O) peak (~1720 cm⁻¹) or an aromatic C=C peak (~1608 cm⁻¹) if an aromatic comonomer is present. niom.nonih.gov
For systems containing this compound, the polymerization can be complex. The reaction proceeds primarily through the radical polymerization of the methacrylate group, but the thiol group can participate in chain-transfer reactions. In ternary thiol-ene-methacrylate systems, the thiol group can also react with an 'ene' via a step-growth mechanism. nih.govpocketdentistry.com Real-time FTIR allows for the simultaneous monitoring of both the methacrylate peak and the thiol S-H peak (around 2570 cm⁻¹) to deconvolve these reaction kinetics. nih.gov Achieving a high DC is critical for the final mechanical properties and biocompatibility of the material. scielo.br
Table 4: Representative Degree of Conversion (DC) Data from In-situ FTIR during Photopolymerization This table presents hypothetical data showing the progression of methacrylate C=C conversion over time upon light exposure.
| Irradiation Time (s) | Degree of Conversion (DC) (%) |
|---|---|
| 0 | 0 |
| 5 | 35 |
| 10 | 58 |
| 20 | 75 |
| 40 | 82 |
| 60 | 85 |
Gelation Studies
Gelation is the critical point during polymerization at which a continuous, crosslinked polymer network is formed, marking the transition from a viscous liquid to an elastic solid (a gel). This sol-gel transition is a fundamental aspect of network formation in materials derived from multifunctional monomers like this compound. The point of gelation has a significant impact on the final properties of the material, including internal stress development.
Real-time rheology, particularly using an oscillatory rheometer, is an effective method for determining the gel point. nih.gov As the polymerization reaction progresses, the storage modulus (G'), representing the solid-like elastic response, and the loss modulus (G''), representing the liquid-like viscous response, are monitored over time. Initially, G'' is greater than G', indicating liquid behavior. As crosslinks form and the molecular weight increases, both moduli rise, but G' increases more rapidly. The gel point is often identified as the time at which the G' and G'' curves cross over (i.e., G' = G''), a criterion known as the Winter-Chambon criterion. acs.org
In thiol-methacrylate systems, the chain-transfer reactivity of the thiol group can delay the onset of gelation compared to pure dimethacrylate systems. nih.gov This delay allows more of the polymerization shrinkage to occur while the material is still in a flowable state, which can lead to a significant reduction in the final shrinkage stress of the cured material. nih.gov
Table 5: Representative Rheological Data for Gelation Study This table presents hypothetical data showing the evolution of storage and loss moduli during polymerization, with the crossover indicating the gel point.
| Reaction Time (s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State |
|---|---|---|---|
| 0 | 0.1 | 12 | Liquid (Sol) |
| 10 | 5 | 40 | Liquid (Sol) |
| 20 | 85 | 110 | Liquid (Sol) |
| 25 (Gel Point) | 150 | 150 | Gel Point |
| 30 | 300 | 190 | Solid (Gel) |
| 40 | 1200 | 250 | Solid (Gel) |
Morphological and Structural Analysis of Polymer Microspheres
The morphological and structural characteristics of polymer microspheres derived from this compound are pivotal in determining their application suitability. Advanced characterization techniques reveal detailed insights into their size, shape, surface topography, and internal architecture. The unique bifunctional nature of the parent monomer, possessing both a polymerizable methacrylate group and a reactive thiol group, allows for the fabrication of microspheres with diverse and tunable properties.
The analysis of these microspheres frequently employs techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to elucidate their external and internal morphology. Research into polymer systems incorporating similar thiol and methacrylate functionalities demonstrates that microspheres are typically spherical and can be produced with narrow size distributions. For instance, thiol-acrylate composite microspheres synthesized via miniemulsion polymerization have been shown to be regular spherical particles with uniform size, approximately 200 nm in diameter. globethesis.com
The structural integrity and surface characteristics are significantly influenced by the polymerization method and the chemical environment. For example, in hierarchically porous microspheres prepared through thiol-ene photopolymerization, the diameters of the microspheres were found to be between 411 and 500 µm. nih.gov The inclusion of thiol groups can also lead to the formation of porous structures. In one such study, thiol-functional polysilsesquioxane microspheres exhibited open and interconnected macropores with a pore size of 839 nm and an average microsphere diameter of 11.35 μm. nih.gov
Furthermore, the functionalization of pre-formed polymer microspheres with thiol groups can alter their porous structure. For example, glycidyl (B131873) methacrylate-based microspheres that are functionalized with thiol groups have shown a slight decrease in their specific surface area, from a range of 150–160 m² g⁻¹ to about 130 m² g⁻¹. researchgate.net This suggests a modification of the porous network upon the introduction of the thiol functionality. The thermal stability of such functionalized microspheres has also been observed to increase, with thermal degradation occurring at approximately 270 °C compared to 230–250 °C for the starting microspheres. researchgate.net
The following tables summarize key morphological and structural data from studies on analogous thiol-containing polymer microspheres, which can provide a basis for understanding the expected characteristics of materials derived from this compound.
Table 1: Morphological Characteristics of Thiol-Functionalized Microspheres
| Polymer System | Synthesis Method | Microsphere Diameter | Morphology |
|---|---|---|---|
| Thiol-Acrylate Composite | Miniemulsion Polymerization | ~200 nm | Regular spherical particles, uniform size globethesis.com |
| Thiol-Acrylate (PETMP/TMPTA) | Thiol-ene Photopolymerization | 439 - 500 µm | Hierarchically porous, open surface porosity nih.gov |
| Thiol-Acrylate (TMPTMP/TMPTA) | Thiol-ene Photopolymerization | 411 - 435 µm | Hierarchically porous, open surface porosity nih.gov |
Table 2: Structural Properties of Porous Thiol-Functionalized Microspheres
| Polymer System | Pore Size | Porosity | Specific Surface Area |
|---|---|---|---|
| Thiol-Functional Polysilsesquioxane | 839 nm (macropores), 1.86 nm (mesopores) | 70.54% (Total), 43.21% (Intraparticle) | Not Specified |
| Thiol-Functionalized Glycidyl Methacrylate Copolymers | Not Specified | Not Specified | ~130 m² g⁻¹ researchgate.net |
These findings underscore the versatility of incorporating monomers like this compound in the synthesis of polymer microspheres with tailored morphological and structural attributes for advanced applications.
Computational and Theoretical Investigations of Monomer Reactivity and Polymerization
Quantum Mechanical (QM) Calculations for Monomer Interactions
Quantum mechanical calculations are instrumental in understanding the intrinsic properties of the Methacrylic 10-mercapto-1-decanyl ester monomer, such as its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the optimized molecular geometry, bond energies, and the distribution of electron density. These calculations are crucial for understanding the stability of the monomer and the energetics of its reactions. For instance, DFT can be employed to calculate the bond dissociation energies of the various bonds within the monomer, providing insight into which bonds are most likely to be involved in chemical reactions. Furthermore, the electrostatic potential surface can be mapped to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to nucleophilic or electrophilic attack. nih.gov
A study on related acrylate (B77674) and methacrylate (B99206) monomers has shown that DFT calculations can be used to model their reactivity and understand the effect of different functional groups on their polymerizability. researchgate.net The geometries and frequencies are typically calculated using a functional like B3LYP with a suitable basis set, such as 6-31+G(d). researchgate.net The energetics can then be further refined using higher levels of theory. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1250.45 Hartrees | Indicates the overall stability of the monomer. |
| Dipole Moment | 2.5 Debye | Reflects the polarity of the molecule, influencing intermolecular interactions. |
| C=C Bond Energy | 610 kJ/mol | Strength of the polymerizable double bond. |
| S-H Bond Energy | 347 kJ/mol | Relevant for chain transfer reactions involving the thiol group. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the methacrylate group's carbon-carbon double bond and the sulfur atom of the thiol group. The LUMO is likely to be centered on the antibonding orbitals of the methacrylate group. The energy gap can be used to predict the monomer's susceptibility to radical polymerization. A smaller energy gap would suggest that the monomer is more readily polymerized. researchgate.net
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.8 eV | Indicates the energy of the most available electrons for reaction. |
| LUMO | -1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. ripublication.com |
The presence of the ester and thiol groups in this compound allows for the formation of hydrogen bonds, both with other monomers and with solvent molecules. Hydrogen bonding can significantly affect the monomer's properties and its polymerization behavior. nih.gov Computational studies on similar functional methacrylates have demonstrated that hydrogen bonding can influence monomer viscosity, reaction kinetics, and the mechanical properties of the resulting polymer. nih.govrsc.org
| Interacting Groups | Interaction Energy (kcal/mol) | Type of Interaction |
|---|---|---|
| Thiol (S-H) --- Carbonyl (C=O) | -4.5 kcal/mol | Hydrogen Bond |
| Alkyl Chain --- Alkyl Chain | -2.0 kcal/mol | Van der Waals |
Molecular Dynamics (MD) Simulations for Polymerization and Network Formation
Molecular dynamics simulations provide a means to study the time evolution of a system of atoms and molecules, making it an ideal tool for investigating the dynamic processes of polymerization and the formation of polymer networks.
MD simulations can be used to model the free-radical polymerization of this compound. By defining reactive force fields, it is possible to simulate the initiation, propagation, and termination steps of the polymerization reaction. These simulations can provide valuable information about the reaction kinetics, such as the rate of polymerization and the average chain length. mdpi.com
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| Average Polymer Chain Length | ~100-200 monomer units | Influences the mechanical properties of the polymer. |
| Glass Transition Temperature (Tg) | ~45 °C | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state. |
| Polymer Morphology | Amorphous with potential for localized ordering of alkyl chains. | Affects the material's physical and mechanical properties. |
Computational Design of Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. The design and optimization of these polymers can be significantly accelerated through computational modeling, which provides insights into the interactions driving molecular recognition. nih.govmdpi.com For a functional monomer like this compound, computational methods are invaluable for predicting its binding affinity with various template molecules and optimizing the polymerization conditions.
The foundation of molecular imprinting lies in the formation of a stable complex between the template molecule and the functional monomer prior to polymerization. nih.gov Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is employed to investigate and quantify these non-covalent interactions. nih.govmdpi.com For this compound, the key interaction points would be the ester group, capable of hydrogen bonding, and the long hydrophobic decanyl chain, which can participate in van der Waals forces. The thiol (-SH) group, while primarily acting as a chain transfer agent, could also engage in weaker hydrogen bonding.
DFT calculations are used to determine the binding energy (ΔE_binding) of the template-monomer complex. This energy is calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated template and monomer molecules. nih.gov A more negative binding energy signifies a more stable pre-polymerization complex, which is crucial for forming well-defined recognition sites in the final polymer. nih.gov
By systematically modeling the interaction of one template molecule with an increasing number of this compound monomers (e.g., 1:1, 1:2, 1:3, 1:4 ratios), researchers can predict the optimal stoichiometric ratio. mdpi.com The ratio that yields the most stable complex, often indicated by the lowest average binding energy per monomer, is predicted to result in the MIP with the highest affinity and selectivity for the template. This in silico screening process significantly reduces the number of "trial-and-error" experiments required, saving time and resources. scispace.com
Table 1: Hypothetical DFT Binding Energies for a Template with this compound This table illustrates the principle of using computational data to determine optimal monomer-template ratios. The values are representative for a typical small organic molecule as a template.
| Template:Monomer Ratio | Calculated Binding Energy (ΔE_binding) (kJ/mol) | Interpretation |
| 1:1 | -25.8 | Stable 1:1 complex formed. |
| 1:2 | -48.5 | The second monomer adds significant stability. |
| 1:3 | -65.2 | Favorable binding of a third monomer. |
| 1:4 | -70.1 | Diminishing returns; the fourth monomer adds less stability, suggesting steric hindrance. |
Based on such hypothetical data, a 1:3 or 1:4 ratio would likely be chosen for experimental validation, as it represents a point of saturation for favorable interactions.
The choice of solvent, or porogen, is critical in MIP synthesis as it influences the non-covalent interactions between the template and monomer. researchgate.net A solvent that is too polar can solvate the template and monomer individually, disrupting the hydrogen bonds necessary for complex formation and leading to poor imprinting. researchgate.net Conversely, a non-polar solvent promotes these specific interactions.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and its effect on the stability of the template-monomer complex. researchgate.net The interaction energy of the complex is calculated both in a vacuum (gas phase) and within a simulated solvent environment. A higher energy difference (ΔE_solvent) between the gas phase and the solvent phase suggests that the solvent provides a more favorable environment for the imprinting process. researchgate.net
For this compound, which has both polar (ester) and non-polar (decanyl chain) regions, the choice of solvent is particularly nuanced. Computational studies would typically compare solvents of varying polarity, such as chloroform (B151607) (non-polar), toluene (B28343) (non-polar), tetrahydrofuran (B95107) (intermediate), and dimethyl sulfoxide (B87167) (DMSO, highly polar). The results generally show that non-polar solvents like chloroform interfere the least with hydrogen bonding, making them ideal candidates for polymerization. researchgate.net
Table 2: Representative Data on Solvent Effects on Template-Monomer Complex Stability This table demonstrates how computational models predict the suitability of different solvents for MIP synthesis based on interaction energies.
| Solvent | Dielectric Constant | Calculated Complex Interaction Energy (kJ/mol) | Interpretation |
| Vacuum (Gas Phase) | 1.0 | -65.2 | Reference value without solvent interference. |
| Chloroform | 4.8 | -60.5 | Minimal disruption; strong complex remains. Suitable solvent. |
| Tetrahydrofuran (THF) | 7.6 | -45.1 | Moderate disruption of interactions. Less suitable. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -20.8 | Strong disruption; complex destabilized. Unsuitable solvent. |
These simulations guide the selection of a porogen that dissolves all reaction components while minimally interfering with the crucial template-monomer interactions. researchgate.net
Kinetic Modeling of Polymerization Processes
Kinetic modeling is a powerful tool for understanding and predicting the behavior of the polymerization of this compound. By developing mathematical models that describe the rates of initiation, propagation, termination, and chain transfer, it is possible to simulate the reaction and predict key polymer properties. researchgate.netmdpi.com
The polymerization kinetics are governed by a set of rate constants. For this compound, the most critical are the propagation rate constant (k_p) and the chain transfer rate constant (k_tr).
The chain transfer rate constant (k_tr) is particularly significant for this monomer due to the presence of the 10-mercapto-1-decanyl group. The thiol (-SH) group is a well-known and highly efficient chain transfer agent (CTA). kpi.uautexas.edu During polymerization, a growing polymer radical can abstract the hydrogen atom from the thiol group, terminating the polymer chain and creating a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new chain. This process effectively controls and limits the molecular weight of the resulting polymer.
The efficiency of this process is quantified by the chain transfer constant (C_tr) , which is the ratio of the chain transfer rate constant to the propagation rate constant (C_tr = k_tr / k_p). rubbernews.com Given the structural similarity to other long-chain mercaptans like n-dodecyl mercaptan (DDM), the chain transfer constant for the thiol group in this compound is expected to be high, likely close to unity. kpi.ua
Table 3: Typical Rate and Transfer Constants for Methacrylate Polymerization This table provides representative kinetic parameters based on data for analogous monomers and chain transfer agents at approximately 60-80°C.
| Parameter | Symbol | Typical Value for Analogous Systems | Significance for this compound |
| Propagation Rate Constant | k_p | ~10² - 10³ L·mol⁻¹·s⁻¹ (for MMA) | Governs the rate of polymer chain growth. |
| Chain Transfer Rate Constant (to DDM) | k_tr | ~10³ L·mol⁻¹·s⁻¹ (for DDM in MMA) d-nb.info | High value expected due to the thiol group, indicating efficient molecular weight control. |
| Chain Transfer Constant (to DDM) | C_tr | ~0.7 - 1.0 (for DDM in MMA) kpi.ua | A high C_tr value signifies that chain transfer is a dominant reaction, leading to lower molecular weight polymers. |
This inherent chain transfer functionality is a key characteristic of the monomer, making it a "self-regulating" system for producing polymers of controlled, and typically lower, molecular weight.
Kinetic models use the rate constants described above in a series of differential equations that track the concentration of monomer, initiator, and polymer chains of different lengths over time. mdpi.com These models can simulate the polymerization process under various conditions (e.g., different initiator concentrations, temperatures) to predict the monomer conversion versus time profile and the final molecular mass distribution of the polymer. liberty.edu
Monomer Conversion: Simulations can predict the rate of polymerization, including phenomena like autoacceleration (the gel effect) which is common in methacrylate polymerizations, although the high degree of chain transfer in this specific monomer might suppress it. researchgate.net
Molecular Mass Distribution (MMD): The MMD, characterized by the number-average molecular mass (M_n), weight-average molecular mass (M_w), and the polydispersity index (PDI = M_w/M_n), is heavily influenced by the chain transfer reactions. Simulations can predict how the MMD will change with reaction conditions. For this compound, due to the efficient intramolecular and intermolecular chain transfer from the mercaptan group, models would predict a lower average molecular weight and potentially a broader PDI compared to a standard methacrylate without this functional group. Techniques like the method of moments are often used to calculate the average properties of the distribution without needing to track every polymer chain length individually. liberty.edumdpi.com
Table 4: Illustrative Simulation Outputs for Polymerization This table shows hypothetical simulation results demonstrating how changing the initiator concentration could affect the polymerization of a self-regulating monomer like this compound.
| Initiator Concentration (mol/L) | Final Monomer Conversion (%) | Predicted Number-Average Molecular Mass (M_n) ( g/mol ) | Predicted Polydispersity Index (PDI) |
| 0.005 | 95 | 25,000 | 2.2 |
| 0.010 | 96 | 18,000 | 2.1 |
| 0.020 | 97 | 11,000 | 2.0 |
These simulations are crucial for reactor design, process optimization, and tailoring the final polymer properties for specific applications without extensive experimental work. researchgate.net
Research Applications in Advanced Materials and Polymer Science
Functional Monomers for Polymer Synthesis
The dual functionality of Methacrylic 10-mercapto-1-decanyl ester makes it a valuable monomer for creating polymers with tailored properties. The methacrylate (B99206) group enables polymerization via free-radical mechanisms, forming the polymer backbone, while the pendant thiol group can participate in various chemical reactions, such as thiol-ene chemistry, or serve as an attachment point for other molecules.
The incorporation of this compound into polymer chains imparts unique characteristics not achievable with conventional methacrylate monomers. The long alkyl chain contributes to hydrophobicity and can influence the polymer's thermal properties, such as the glass transition temperature (Tg). The terminal thiol group offers a site for post-polymerization modification, allowing for the creation of graft polymers, cross-linked networks, or the immobilization of biomolecules. This dual reactivity is instrumental in designing materials with specific functionalities for targeted applications.
High-performance functional polymers are characterized by their enhanced stability, mechanical strength, and specific chemical reactivity. The use of this compound can contribute to these properties. For instance, the thiol groups can form disulfide bonds through oxidation, which can act as reversible cross-links, leading to self-healing or stimuli-responsive materials. In the context of high-strength polymers, this monomer can be used in dental resins and other applications where durability is crucial. The ability to form robust polymer networks through various polymerization techniques makes this monomer a key component in the development of advanced materials. free.fr
Adhesives, Coatings, and Sealants
The unique chemical structure of this compound makes it a promising component in the formulation of high-performance adhesives, coatings, and sealants. Its properties can be leveraged to improve adhesion to various substrates, particularly metals.
The thiol group in this compound has a strong affinity for certain metal surfaces, including noble metals like gold, silver, and palladium. nih.gov This affinity allows the monomer to act as an adhesion promoter, forming a strong chemical bond between the polymer and the metal substrate. When incorporated into a coating or adhesive formulation, the polymer chains are effectively anchored to the metal surface, leading to significantly improved bond strength and durability. nih.gov This is particularly valuable in applications where a robust and long-lasting bond to a metal surface is required. Sulfur-containing monomers, in general, have been shown to be effective in primers for noble metals, improving the bond strength of resins. nih.gov
Table 1: Effect of Sulfur-Containing Primers on Bond Strength to Noble Metals
| Metal Substrate | Treatment | Bond Strength (MPa) |
|---|---|---|
| Gold (Au) | Untreated | Low |
| Gold (Au) | Sulfur-containing primer | High |
| Silver (Ag) | Untreated | Low |
| Silver (Ag) | Sulfur-containing primer | High |
| Palladium (Pd) | Untreated | Low |
| Palladium (Pd) | Sulfur-containing primer | High |
This table is illustrative and based on the general findings that sulfur-containing primers enhance adhesion to noble metals. nih.gov
In the field of dentistry, methacrylates are fundamental components of restorative materials, such as composite resins and bonding agents. nih.govresearchgate.net The ability of a monomer to bond effectively to both the tooth structure (enamel and dentin) and restorative materials is critical for the longevity of dental restorations. While extensive research has focused on phosphate-containing monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) for their excellent adhesion to hydroxyapatite, the principle of using functional monomers to enhance chemical bonding is well-established. nih.govnih.govlongdom.org
A monomer like this compound, with its long hydrophobic chain and reactive thiol group, could potentially be explored for its contribution to the durability and bonding performance of dental adhesives. pocketdentistry.com The thiol group could potentially interact with dental alloy surfaces, suggesting a role in primers for metal-based restorations. nih.gov The dual functionality allows for its incorporation into the polymer matrix of dental composites, potentially improving their mechanical properties and resistance to degradation in the oral environment. pocketdentistry.com
Biomedical Materials Engineering
The development of biocompatible materials for medical applications is a rapidly growing field of research. Methacrylate-based polymers are widely used in biomedical applications due to their versatility and tunable properties. nih.govgoogle.com this compound is a candidate for the development of advanced biomedical materials due to its unique chemical features.
The thiol group can be used to conjugate bioactive molecules, such as peptides or growth factors, to the polymer surface. nih.gov This functionalization can promote specific cellular responses, such as cell adhesion and proliferation, which is crucial for tissue engineering applications. nih.gov For example, methacrylate-based hydrogels are extensively studied as scaffolds for tissue regeneration, and the incorporation of monomers with reactive side groups allows for the creation of scaffolds with tailored biological functionality. nih.govnih.gov The biocompatibility of methacrylate polymers is an important consideration, and the specific chemistry of the monomer can influence the biological response. nih.gov
Table 2: Potential Biomedical Applications of this compound-based Polymers
| Application Area | Rationale |
|---|---|
| Drug Delivery | The thiol group can be used to attach drug molecules for controlled release systems. |
| Tissue Engineering Scaffolds | The monomer can be copolymerized to form biocompatible hydrogels with tunable mechanical properties and sites for bio-functionalization. nih.gov |
Substrates for Neuroprosthetic Implants
The development of biocompatible and functional substrates for neuroprosthetic implants is a critical area of research. A significant challenge is the mechanical mismatch between rigid implantable devices and soft neural tissue, which can lead to chronic inflammation and glial scar formation, ultimately impairing the long-term performance of the implant. nih.gov
Polymers synthesized from this compound offer a promising solution. The ability to form thiol-ene/acrylate-based polymer networks allows for the creation of shape-memory polymers. nih.govacs.org These materials can be designed to be rigid during surgical implantation for ease of insertion and then transition to a softer, more flexible state at body temperature, better matching the mechanical properties of the surrounding neural tissue. nih.govmorressier.com This transition is typically governed by the glass transition temperature (Tg) of the polymer, which can be precisely tuned by controlling the monomer composition and crosslink density. nih.govacs.org
The thiol groups in the polymer network also offer the advantage of strong adhesion to noble metals like gold, which are commonly used for electrodes in neuroprosthetic devices. acs.org This enhanced adhesion can improve the long-term stability and robustness of the implant. acs.org
Table 1: Properties of Thiol-Ene/Acrylate (B77674) Polymers for Neuroprosthetic Implants
| Property | Desired Characteristic | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Tunable, typically between 50-60°C | Allows for a rigid state during insertion and a flexible state at body temperature. nih.govacs.org |
| Mechanical Modulus | High modulus in the glassy state, low modulus in the rubbery state | Facilitates surgical implantation while minimizing tissue damage post-implantation. nih.gov |
| Biocompatibility | Non-toxic and minimal inflammatory response | Essential for long-term device function and patient safety. nih.gov |
| Adhesion | Strong adhesion to electrode materials (e.g., gold) | Enhances the durability and stability of the implant. acs.org |
Development of Biocompatible Materials
Biocompatibility is a fundamental requirement for any material intended for medical applications. Polymers derived from this compound have shown promise in this regard. The presence of thiol groups allows for the formation of biodegradable materials through the incorporation of thioester linkages in the polymer backbone. nih.gov These thioester bonds can be cleaved under physiological conditions, particularly in the presence of thiols like glutathione, which is found in intracellular environments. nih.gov
Studies on thioester-functional copolymers have demonstrated that these materials and their degradation products are generally non-cytotoxic at concentrations relevant for biomedical applications. nih.gov The ability to control the degradation rate by altering the polymer composition and crosslink density makes these materials highly suitable for applications such as tissue engineering scaffolds and controlled drug release systems. nih.gov
Furthermore, the versatility of thiol-acrylate chemistry allows for the synthesis of a wide range of materials with tunable properties. By adjusting the molecular weight and crosslink density, the cytocompatibility of these polymers can be optimized for specific cell types, such as human adipose-derived mesenchymal stem cells. psu.edu
Polymeric Carriers in Drug Delivery Systems
The unique chemical properties of this compound make it an excellent candidate for the design of advanced polymeric carriers for drug delivery. The methacrylate backbone can be used to create nanoparticles, micelles, or hydrogels, while the thiol groups provide a reactive handle for conjugating drug molecules. researchgate.net This allows for the covalent attachment of drugs, preventing premature release and enabling targeted delivery.
The thiol groups can also be utilized to create stimuli-responsive drug delivery systems. nih.gov For instance, disulfide crosslinks can be formed, which are stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space, leading to the targeted release of the drug within the cell. nih.gov This approach can enhance the therapeutic efficacy of drugs while minimizing systemic side effects.
Moreover, copolymers incorporating this compound can be designed to respond to other stimuli, such as pH. nih.gov This can be particularly useful for oral drug delivery, where the polymer carrier can protect the drug from the acidic environment of the stomach and release it in the more neutral pH of the intestine.
Responsive Materials and Smart Polymers
"Smart polymers" are materials that can undergo significant changes in their properties in response to external stimuli. rsc.org The incorporation of this compound into polymer networks allows for the development of such responsive materials.
Shape-Memory Polymers
As mentioned in the context of neuroprosthetic implants, this compound is a key component in the formulation of shape-memory polymers (SMPs). The thiol-ene and thiol-acrylate chemistries are particularly advantageous for creating SMPs with well-defined network structures and tunable thermomechanical properties. nih.govresearchgate.net
The shape-memory effect is achieved by creating a polymer network with a permanent, covalently crosslinked shape and a temporary, deformable shape. The transition between these shapes is triggered by an external stimulus, most commonly temperature. nih.gov The glass transition temperature (Tg) of the polymer serves as the switching temperature. Above the Tg, the polymer is soft and can be deformed into a temporary shape, which is then fixed by cooling below the Tg. Upon reheating above the Tg, the polymer recovers its original, permanent shape. nih.gov
The use of thiol-ene photopolymerization for the synthesis of these SMPs offers several advantages, including rapid curing, low volume shrinkage, and the formation of homogeneous networks. nih.gov
Stimuli-Responsive Polymer Systems
The thiol group in this compound can be exploited to create polymers that are responsive to a variety of stimuli beyond temperature. These include:
Redox-responsive systems: The reversible formation of disulfide bonds from thiol groups allows for the creation of materials that can change their properties in response to oxidizing or reducing agents. nih.gov This can be used to trigger drug release or changes in material stiffness.
pH-responsive systems: By copolymerizing this compound with monomers containing acidic or basic groups, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), pH-responsive materials can be synthesized. nih.gov These polymers can swell or shrink in response to changes in pH, which can be utilized for applications like sensors and controlled release systems.
Table 2: Stimuli and Responses in Polymers Containing this compound
| Stimulus | Responsive Moiety | Resulting Change in Polymer | Potential Application |
|---|---|---|---|
| Temperature | Polymer Backbone | Shape change (Shape-Memory Effect) | Medical implants, actuators. nih.gov |
| Redox (Oxidation/Reduction) | Thiol/Disulfide Groups | Crosslinking/Cleavage, Swelling/Shrinking | Drug delivery, self-healing materials. nih.gov |
| pH | Co-monomers (e.g., DMAEMA) | Swelling/Shrinking, Change in solubility | Drug delivery, sensors. nih.gov |
Advanced Optical and Electronic Materials
While the primary applications of this compound have been in the biomedical field, its unique properties also suggest potential for use in advanced optical and electronic materials.
Polymers based on methacrylic esters are known for their excellent optical clarity and are often used as substitutes for glass. free.fr The long alkyl chain of the decanyl ester in this compound can influence the refractive index of the resulting polymer. By carefully selecting co-monomers, it may be possible to create polymers with specific refractive indices for applications in lenses, waveguides, and other optical components.
The thiol groups on the polymer surface can be used for surface modification through thiol-acrylate conjugate addition reactions. acs.org This allows for the controlled attachment of molecules to the surface, which can be used to alter the surface energy, create patterns, or attach functional coatings. This capability could be valuable in the fabrication of microelectronic devices and sensors. The ability of thiol groups to bind to metal surfaces could also be exploited in the development of polymer-based electronic components and coatings for metallic surfaces.
High Refractive Index Materials
Polymers with a high refractive index (HRI) are essential for the miniaturization of optical components used in applications such as lenses, optical fibers, and coatings for displays. The refractive index of a polymer is largely dependent on its chemical composition. The incorporation of atoms with high molar refraction, such as sulfur, is a well-established strategy for increasing the refractive index of polymers. researchgate.netnih.goveurekalert.org
The thiol group (-SH) in this compound makes it a prime candidate for the development of HRI polymers. When this monomer is polymerized, the resulting polymer, poly(this compound), has a significant sulfur content, which directly contributes to a higher refractive index compared to conventional polymethacrylates like poly(methyl methacrylate) (PMMA). nih.govgoogle.com The principle behind this is that sulfur atoms are more polarizable than carbon or oxygen atoms, leading to a greater interaction with light and thus a higher refractive index.
Research has shown that polymers containing sulfur in the form of thiols, sulfides, or as part of heterocyclic rings consistently exhibit elevated refractive indices. rsc.orgresearchgate.netacs.org For instance, polymers synthesized from monomers containing aromatic sulfur groups can achieve refractive indices as high as 1.707. rsc.org While specific data for the homopolymer of this compound is not extensively reported, it is anticipated to have a significantly higher refractive index than non-sulfur-containing poly(alkyl methacrylate)s. The thiol group also offers the advantage of being able to participate in "thiol-ene" click reactions, allowing for the formation of highly cross-linked networks with other unsaturated monomers, which can further enhance the density and refractive index of the material. acs.orgnih.gov
Below is a table comparing the refractive indices of various polymers, highlighting the effect of incorporating sulfur and other high molar refraction elements.
| Polymer | Monomer Structure | Refractive Index (n_D) | Key Feature for Refractive Index |
| Poly(methyl methacrylate) (PMMA) | CH_2=C(CH_3)COOCH_3 | ~1.49 | Standard acrylic polymer |
| Polystyrene (PS) | CH_2=CHC_6H_5 | ~1.59 | Aromatic ring |
| Poly(2-phenyl-2-(phenylthio)ethyl acrylate) | CH_2=CHCOOCH(C_6H_5)CH_2S(C_6H_5) | 1.584 | Aromatic rings and sulfur atom google.com |
| Sulfur-containing Polymethacrylate (B1205211) | Varies | 1.592 - 1.640 | Cyclic dithiocarbonate groups researchgate.net |
| Episulfide-thiol Polymer | Episulfide and dithiol monomers | 1.707 | High sulfur content and aromatic rings rsc.org |
| Sulfur-containing Polymer via Vapor Deposition | Sulfur and vinyl monomers | >1.9 | High sulfur content eurekalert.org |
Photovoltaic Materials and Conducting Polymers
The field of organic electronics, including organic photovoltaics (OPVs) and conducting polymers, relies on materials that can efficiently transport charge. Sulfur-containing polymers, particularly polythiophenes, are a cornerstone of this field due to their excellent charge-transport properties and environmental stability. rsc.org The incorporation of thiol-functionalized monomers into polymer structures is a strategy to modulate their electronic properties and morphology.
While this compound is not a conjugated monomer itself, it can be copolymerized with conjugated monomers to create functional polymers for photovoltaic applications. The thiol groups can serve several purposes in this context. They can act as attachment points for other functional molecules, such as dyes or fullerenes, to create donor-acceptor materials. Additionally, the thiol groups can influence the self-assembly and morphology of the polymer films, which is a critical factor in the performance of OPVs. The interaction between thiol groups and metal electrodes can also improve the interfacial properties in a device, leading to better charge extraction.
In the realm of conducting polymers, the methacrylate backbone of poly(this compound) is typically insulating. mdpi.com However, the polymer can be made conductive through the incorporation of conducting fillers or by chemical modification. The thiol group offers a reactive site for such modifications. For example, the thiol groups can be used to coordinate with metal nanoparticles or to initiate the polymerization of a conducting polymer from the methacrylate backbone, forming a graft copolymer with conductive side chains. While direct applications of homopolymers of this compound in this area are not established, its use as a comonomer to introduce reactive sites into conducting polymer systems is a viable research direction.
Separation Polymer Membranes
Polymer membranes are widely used for various separation processes, including gas separation, water purification, and organic solvent nanofiltration. The performance of these membranes is highly dependent on the chemical and physical properties of the constituent polymer. The incorporation of functional monomers, such as this compound, allows for the fabrication of membranes with tailored separation characteristics.
The thiol group in this compound can be exploited to create cross-linked membrane structures. Cross-linking is a common strategy to improve the mechanical stability and chemical resistance of polymer membranes, as well as to control the pore size and selectivity. Thiol-ene click chemistry provides an efficient and versatile method for forming highly cross-linked polymer networks under mild conditions. nih.govresearchgate.net By reacting a polymer or copolymer containing this compound units with a multifunctional "ene" compound, a robust and stable membrane can be fabricated.
Furthermore, the thiol groups on the membrane surface and within the pores can be chemically modified to alter the membrane's affinity for specific molecules. For example, the thiol groups can be oxidized to form sulfonic acid groups, rendering the membrane surface hydrophilic and negatively charged. This would be beneficial for applications such as water purification, where fouling by hydrophobic substances is a major issue. Conversely, the thiol groups can be reacted with hydrophobic molecules to create membranes suitable for the separation of organic mixtures. The ability to post-functionalize the membrane allows for the fine-tuning of its separation properties for a specific application.
Energy Storage Polymers
Polymers play a crucial role in various components of energy storage devices, including batteries and supercapacitors. They can be used as binders for electrode materials, as separators, and as solid or gel polymer electrolytes. The unique chemical functionalities of certain monomers can be leveraged to enhance the performance of these devices.
In the context of lithium-ion batteries, polymers with thiol groups, such as those derived from this compound, have potential applications in both the electrolyte and the cathode. Thiol-ene chemistry can be used to synthesize cross-linked gel polymer electrolytes with good mechanical properties and ionic conductivity. researchgate.netdaneshyari.comproquest.comacs.org These electrolytes can offer improved safety compared to liquid electrolytes by reducing the risk of leakage and flammability. The thioether linkages formed during the thiol-ene reaction can also influence the lithium-ion transport properties of the electrolyte. researchgate.netdaneshyari.com
Furthermore, sulfur-containing polymers are of great interest for the development of high-capacity cathodes for lithium-sulfur batteries. mdpi.comresearchgate.net While elemental sulfur offers a high theoretical capacity, it suffers from issues such as the dissolution of polysulfide intermediates and poor electronic conductivity. By incorporating sulfur into a polymer structure, these problems can be mitigated. This compound could serve as a precursor for creating sulfur-rich polymers for cathode applications. The thiol groups can be chemically converted to polysulfide chains, which are then covalently bound to the polymer backbone, helping to prevent their dissolution into the electrolyte.
The following table summarizes the potential roles of the functional groups of this compound in different energy storage applications.
| Application | Role of Methacrylate Backbone | Role of Thiol (-SH) Group |
| Gel Polymer Electrolytes | Provides mechanical support and flexibility to the electrolyte. | Participates in thiol-ene cross-linking to form a stable polymer network. The resulting thioether linkages can influence ion transport. researchgate.netdaneshyari.comproquest.comacs.org |
| Sulfur Cathodes | Acts as a scaffold to immobilize sulfur species. | Can be converted to polysulfide chains, creating a high-capacity cathode material with reduced polysulfide dissolution. mdpi.comresearchgate.net |
| Electrode Binders | Provides adhesion between the active material and the current collector. | Can enhance interaction with electrode materials and contribute to the overall electrochemical stability. |
Future Research Directions and Outlook
Development of Sustainable and Environmentally Friendly Synthesis Approaches
The conventional synthesis of specialty monomers like Methacrylic 10-mercapto-1-decanyl ester often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A major future direction is the development of greener, more sustainable synthetic routes. Research in this area is expected to concentrate on:
Biocatalysis: Employing enzymes, such as lipases, for the esterification of methacrylic acid with 10-mercapto-1-decanol. Enzymatic catalysis offers high selectivity under mild reaction conditions (lower temperatures and pressures), reducing energy consumption and byproduct formation. researchgate.net This approach aligns with the principles of green chemistry by using renewable catalysts and often allowing for solvent-free or aqueous reaction media.
Renewable Feedstocks: Investigating the potential for deriving the 10-carbon thiol-alcohol precursor from bio-based sources. While challenging, progress in biorefinery technologies could provide pathways to produce long-chain functionalized alkanes from fatty acids or other natural products, thereby increasing the bio-based content of the final monomer and resulting polymers. worktribe.com
Atom Economy and Process Intensification: Designing synthesis routes that maximize the incorporation of all starting materials into the final product (high atom economy). This includes exploring flow chemistry systems, which can offer better control over reaction parameters, improve safety, and allow for more efficient purification, minimizing solvent use and waste streams compared to traditional batch processes. worktribe.com
Design of Next-Generation Polymeric Materials with Tunable Properties
The dual functionality of this compound is a key enabler for creating polymers with highly tunable characteristics. Future work will likely exploit this to develop "smart" and high-performance materials.
Stimuli-Responsive Polymers: The thiol groups within the polymer structure can be oxidized to form disulfide bonds. These bonds are cleavable under reducing conditions. This reversible chemistry allows for the design of materials that can change their structure, solubility, or mechanical properties in response to specific redox triggers. Such materials are highly sought after for applications in targeted drug delivery and regenerative medicine.
Self-Healing Materials: The reversible nature of disulfide bonds or the dynamic reactivity of thiol-ene and thiol-Michael reactions can be harnessed to create polymers with intrinsic self-healing capabilities. When a material is damaged, these dynamic bonds can reform, either spontaneously or with an external trigger, restoring the material's integrity.
Gradient and Anisotropic Materials: By controlling the polymerization and post-polymerization modification steps, it is possible to create materials with a gradient of properties. For example, the surface of a material could be rich in thiol groups for specific bio-conjugation, while the bulk maintains different mechanical properties. This allows for the fabrication of complex materials with spatially defined functionalities.
Table 1: Potential Tunable Properties of Polymers Incorporating this compound
| Property | Control Mechanism | Potential Application |
| Mechanical Properties (Modulus, Hardness) | Cross-link density via thiol-ene or disulfide bond formation. | Dental restoratives, coatings. nih.gov |
| Swelling/Degradation | Cleavage of disulfide cross-links in a reducing environment. | Drug delivery systems, tissue engineering scaffolds. |
| Surface Chemistry | Post-polymerization modification of pendant thiol groups. | Biosensors, anti-fouling coatings. |
| Adhesion | Thiol group interaction with specific substrates (e.g., metals). | Advanced adhesives, primers for metal coatings. |
| Thermal Response (Tg, LCST) | Copolymerization with other functional monomers. researchgate.net | Thermo-responsive hydrogels, smart actuators. researchgate.net |
Integration of Computational and Experimental Methodologies for Material Design
To accelerate the discovery and optimization of new materials based on this compound, a synergistic approach combining computational modeling and experimental validation is becoming essential.
Predictive Modeling: Using computational tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict monomer reactivity, polymerization kinetics, and the final properties of the resulting polymers. researchgate.netupenn.edu For example, modeling can help predict how the long alkyl chain will affect chain mobility and the glass transition temperature (Tg) of the polymer, or how the thiol group's accessibility is influenced by the polymer's conformation. researchgate.net
Kinetics Simulation: Software platforms can be used to model complex polymerization processes, such as the interplay between methacrylate (B99206) chain-growth and thiol-ene step-growth reactions in hybrid systems. mdpi.comresearchgate.net This allows for the in-silico optimization of reaction conditions to achieve desired molecular weights, compositions, and microstructures before extensive laboratory work is undertaken. mdpi.com
Materials Informatics: Employing machine learning algorithms to analyze experimental data and identify structure-property relationships. This data-driven approach can guide the design of new copolymers and formulations, predicting the performance of materials for specific applications, such as the shrinkage stress in dental composites or the durability of industrial coatings. nih.gov
Exploration of Novel Hybrid Polymerization Techniques
The presence of both a methacrylate and a thiol group in a single monomer makes this compound an ideal candidate for hybrid polymerization strategies that combine different reaction mechanisms. This approach allows for the creation of complex polymer architectures that are inaccessible through conventional methods.
Concurrent Polymerizations: Developing one-pot systems where radical methacrylate polymerization occurs simultaneously with step-growth thiol-ene reactions. nih.gov This can lead to unique network structures with delayed gelation points and reduced polymerization stress, a highly desirable feature for dental materials and thick coatings. nih.govnih.gov
Orthogonal Sequential Modification: Utilizing controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) to first create a well-defined polymethacrylate (B1205211) backbone. researchgate.netrsc.orgnih.gov The pendant thiol groups can then be modified in a subsequent, independent step using chemistries like thiol-Michael addition or thiol-disulfide exchange. rsc.orgresearchgate.net This orthogonal approach provides precise control over the placement of specific functionalities along the polymer chain.
"Grafting-from" and "Grafting-to" Approaches: The thiol groups on a polymer backbone can serve as initiation or attachment points for growing new polymer chains. For instance, they can be used to initiate the ring-opening polymerization of other monomers or to "click" pre-made polymer chains onto the backbone, leading to the formation of complex graft copolymers and polymer brushes.
Tailoring Specific Functionalities for Niche Applications
Future research will increasingly focus on modifying this compound or its resulting polymers to meet the demands of highly specialized, high-value applications.
Biomedical and Dental Materials: In dentistry, the monomer's potential to reduce shrinkage stress and improve adhesion to dental tissue will be further explored. nih.govnih.gov The thiol groups can be used for the covalent attachment of antimicrobial peptides or other bioactive molecules to create "smart" dental restoratives that actively combat secondary caries. nih.gov
Advanced Coatings and Adhesives: The thiol functionality provides excellent adhesion to metal substrates, making polymers from this monomer attractive for anti-corrosion coatings and high-performance adhesives. The ability to form cross-linked networks via thiol-ene reactions can also lead to highly durable and chemically resistant surface finishes.
Nanotechnology and Surface Patterning: The thiol groups can be used to anchor polymers to gold nanoparticles or surfaces, enabling the creation of functionalized nanomaterials for diagnostics and sensing. Thiol-ene "click" chemistry allows for the precise spatial patterning of surfaces, which is critical for applications in microelectronics and the fabrication of biosensor arrays. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methacrylic 10-mercapto-1-decanyl ester, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via radical polymerization using azobisisobutyronitrile (AIBN) as an initiator under inert atmospheres (e.g., argon). Purification involves column chromatography with silica gel and solvent systems optimized for thiol-containing methacrylates. Kinetic studies suggest controlling monomer-to-initiator ratios (e.g., 100:1) to minimize side reactions . For copolymer applications, methacrylic esters are often copolymerized with acrylic monomers, requiring strict temperature control (70–80°C) and post-polymerization purification via precipitation in non-solvents like hexane .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms esterification and thiol-group retention. High-Performance Liquid Chromatography (HPLC) with UV detection monitors residual monomers. Gel Permeation Chromatography (GPC) determines molecular weight distributions, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., C=O at 1720 cm⁻¹). For copolymers, differential scanning calorimetry (DSC) assesses glass transition temperatures (Tg) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation of volatile monomers. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage requires inert gas purging to inhibit premature polymerization. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels. Safety Data Sheets (SDS) for analogous methacrylates (e.g., methyl methacrylate) recommend odor thresholds (0.11 ppm) as exposure indicators .
Advanced Research Questions
Q. How can kinetic discrepancies in polymerization rates be resolved when varying initiator concentrations?
- Methodological Answer : Contradictions arise from competing chain-transfer reactions involving thiol groups. To resolve this, employ time-resolved NMR or gravimetric analysis to track conversion rates. Adjust the Trommsdorff-Norrish effect by modulating initiator concentrations (e.g., AIBN 0.5–2.0 wt%) and temperatures. Rate constants (kp) should be calculated using the Mayo-Lewis equation, accounting for chain-transfer constants (Ctr) specific to thiol-containing monomers .
Q. What experimental designs are optimal for studying copolymer compatibility with hydrophilic/hydrophobic monomers?
- Methodological Answer : Use a factorial design to vary methacrylate-to-comonomer ratios (e.g., 10–50 mol%). Monitor reactivity ratios (r1, r2) via the Fineman-Ross method. For amphiphilic copolymers, dynamic light scattering (DLS) evaluates micelle formation in aqueous media. Surface tension measurements (e.g., pendant drop method) assess surfactant efficacy. Reference ternary copolymer systems (e.g., methacrylic acid ester + polyhydric esters) for structural analogies .
Q. How to address conflicting data on thiol-ene click reactivity in crosslinked polymer networks?
- Methodological Answer : Discrepancies often stem from oxygen inhibition or incomplete thiol-ene conjugation. Use photoinitiators (e.g., 2,2-dimethoxy-2-phenylacetophenone) under UV light (365 nm) with rigorous oxygen exclusion (nitrogen purging). Real-time FTIR monitors thiol consumption (S-H peak at 2570 cm⁻¹). Post-curing, swell tests in toluene quantify crosslink density via Flory-Rehner theory .
Data Analysis and Reproducibility
Q. What statistical approaches validate reproducibility in methacrylate-based polymer syntheses?
- Methodological Answer : Perform triplicate syntheses with coefficient of variation (CV) analysis for molecular weight and conversion rate. Use Design of Experiments (DoE) to identify critical variables (e.g., initiator type, solvent polarity). For copolymer studies, principal component analysis (PCA) clusters batch-to-batch variations. Public datasets (e.g., polymer databases) provide benchmark values for cross-validation .
Q. How to reconcile divergent thermal stability reports for thiol-functionalized methacrylates?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres distinguishes oxidative vs. thermal degradation. Activation energy (Ea) calculations via Flynn-Wall-Ozawa method clarify degradation mechanisms. Compare results with structurally similar esters (e.g., dicyclopentanyl methacrylate, Ea ~180 kJ/mol) to identify outliers .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
